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  • Product: 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
  • CAS: 1803584-80-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, a compound of interest for researchers and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, a compound of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with fundamental precursors and culminating in the target molecule. Each step is detailed with underlying chemical principles, causality behind experimental choices, and a self-validating protocol.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their diverse biological activities are often attributed to the versatile substitution patterns achievable on the pyrimidine ring. The target molecule, 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, incorporates several key functional groups: a chloro group, a primary amine, a secondary N-methylamine, and a nitroso group. This combination of functionalities makes it a valuable intermediate for further chemical elaboration in the development of novel bioactive compounds. This guide delineates a logical and efficient synthetic route to this molecule, designed for practical application in a research setting.

Proposed Synthetic Pathway

The synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine can be strategically approached in a four-step sequence, commencing with the construction of the pyrimidine core, followed by sequential functionalization.

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Amination cluster_3 Step 4: Nitrosation A N-Methylguanidine C 2-(Methylamino)pyrimidine-4,6-diol A->C NaOEt, EtOH, Reflux B Diethyl Malonate B->C D 4,6-Dichloro-N-methylpyrimidin-2-amine C->D POCl3, Heat E 6-Chloro-N2-methylpyrimidine-2,4-diamine D->E aq. NH3, EtOH, Heat F 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine E->F NaNO2, H2O, HCl (aq)

Caption: Proposed four-step synthesis of the target compound.

Detailed Synthesis and Experimental Protocols

Step 1: Synthesis of 2-(Methylamino)pyrimidine-4,6-diol

The foundational step involves a condensation reaction to form the pyrimidine ring. This is a classic approach where a guanidine derivative reacts with a 1,3-dicarbonyl compound.[1]

  • Chemical Principle: The reaction proceeds via a base-catalyzed condensation of N-methylguanidine with diethyl malonate. Sodium ethoxide acts as a strong base to deprotonate the active methylene group of diethyl malonate, which then undergoes nucleophilic attack on the guanidine carbon. Subsequent intramolecular condensation and elimination of ethanol lead to the formation of the stable pyrimidine ring.

  • Experimental Protocol:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.17 mol) in small portions to absolute ethanol (150 mL) under an inert atmosphere. Ensure proper ventilation as hydrogen gas is evolved.

    • Once the sodium has completely reacted, add diethyl malonate (0.17 mol) to the sodium ethoxide solution.

    • Follow with the addition of N-methylguanidine hydrochloride (0.17 mol).

    • Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring for 4-6 hours.

    • After completion, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in a minimum amount of cold deionized water and acidify to a pH of 5-6 with concentrated hydrochloric acid to precipitate the product.

    • Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of 4,6-Dichloro-N-methylpyrimidin-2-amine

The dihydroxy pyrimidine from the previous step is converted to the more reactive dichloro derivative.

  • Chemical Principle: This transformation is a nucleophilic substitution where the hydroxyl groups are replaced by chlorine atoms. Phosphorus oxychloride (POCl3) is a common and effective reagent for this type of chlorination.[2][3] The reaction may be catalyzed by a tertiary amine, such as N,N-dimethylaniline, which acts as an acid scavenger.[4]

  • Experimental Protocol:

    • In a fume hood, carefully add 2-(methylamino)pyrimidine-4,6-diol (1 molar equivalent) to an excess of phosphorus oxychloride (3-5 molar equivalents).

    • Optionally, add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of 6-Chloro-N2-methylpyrimidine-2,4-diamine

This step involves a selective nucleophilic aromatic substitution (SNAr) to introduce a primary amino group.

  • Chemical Principle: The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. By controlling the reaction conditions, it is possible to achieve selective monosubstitution. Ammonia acts as the nucleophile, displacing one of the chlorine atoms. The reaction is typically carried out in a protic solvent like ethanol.

  • Experimental Protocol:

    • Dissolve 4,6-dichloro-N-methylpyrimidin-2-amine (1 molar equivalent) in ethanol in a pressure vessel.

    • Add an excess of aqueous ammonia (e.g., 28-30% solution).

    • Seal the vessel and heat the mixture to a temperature between 100-120°C for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the vessel to room temperature.

    • The product may precipitate upon cooling. If not, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 4: Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

The final step is the introduction of the nitroso group at the 5-position of the pyrimidine ring.

  • Chemical Principle: This is an electrophilic substitution reaction. The pyrimidine ring, being electron-rich due to the two amino groups, is activated for electrophilic attack at the 5-position. The nitrosating agent is typically nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[5]

  • Experimental Protocol:

    • Dissolve 6-chloro-N2-methylpyrimidine-2,4-diamine (1 molar equivalent) in an aqueous acidic solution (e.g., dilute hydrochloric acid) at a low temperature (0-5°C) in an ice bath.

    • Slowly add a solution of sodium nitrite (1-1.2 molar equivalents) in water dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • The formation of a colored precipitate indicates the formation of the nitroso product.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1N-Methylguanidine, Diethyl MalonateSodium Ethoxide, Ethanol2-(Methylamino)pyrimidine-4,6-diol80-90%
22-(Methylamino)pyrimidine-4,6-diolPhosphorus Oxychloride, (N,N-dimethylaniline)4,6-Dichloro-N-methylpyrimidin-2-amine70-85%[2]
34,6-Dichloro-N-methylpyrimidin-2-amineAqueous Ammonia, Ethanol6-Chloro-N2-methylpyrimidine-2,4-diamine60-75%
46-Chloro-N2-methylpyrimidine-2,4-diamineSodium Nitrite, Hydrochloric Acid6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine>90%[5]

Process Visualization

Experimental_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_step4 Step 4: Nitrosation s1_start Prepare NaOEt in EtOH s1_add_reagents Add Diethyl Malonate & N-Methylguanidine s1_start->s1_add_reagents s1_reflux Reflux for 4-6h s1_add_reagents->s1_reflux s1_workup Evaporate, Dissolve in H2O, Acidify s1_reflux->s1_workup s1_product Isolate 2-(Methylamino)pyrimidine-4,6-diol s1_workup->s1_product s2_start Combine Diol with POCl3 s1_product->s2_start Proceed to Chlorination s2_reflux Reflux for 3-4h s2_start->s2_reflux s2_quench Quench with Ice s2_reflux->s2_quench s2_neutralize Neutralize and Filter s2_quench->s2_neutralize s2_product Isolate 4,6-Dichloro-N-methylpyrimidin-2-amine s2_neutralize->s2_product s3_start Dissolve Dichloro-pyrimidine in EtOH s2_product->s3_start Proceed to Amination s3_add_nh3 Add Aqueous NH3 in Pressure Vessel s3_start->s3_add_nh3 s3_heat Heat at 100-120°C s3_add_nh3->s3_heat s3_isolate Cool and Isolate Product s3_heat->s3_isolate s3_product Isolate 6-Chloro-N2-methylpyrimidine-2,4-diamine s3_isolate->s3_product s4_start Dissolve Amine in aq. HCl at 0-5°C s3_product->s4_start Proceed to Nitrosation s4_add_nitrite Add NaNO2 solution dropwise s4_start->s4_add_nitrite s4_stir Stir for 1-2h at 0-5°C s4_add_nitrite->s4_stir s4_filter Filter and Dry s4_stir->s4_filter s4_final_product Obtain Final Product s4_filter->s4_final_product

Caption: A step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine can be effectively achieved through a well-defined, four-step pathway. This guide provides a detailed and scientifically grounded protocol for each step, from the initial ring formation to the final nitrosation. The presented methodologies are based on established chemical principles and are designed to be reproducible in a laboratory setting. This in-depth guide serves as a valuable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds for potential therapeutic applications.

References

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Google Patents. (1995). WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.
  • Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Google Patents. (2018). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

Sources

Exploratory

mechanism of action of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

An In-depth Technical Guide to the Presumed Mechanism of Action of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine Authored by a Senior Application Scientist Preamble: Navigating the Frontier of Nitrosopyrimidine Bio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Presumed Mechanism of Action of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Authored by a Senior Application Scientist

Preamble: Navigating the Frontier of Nitrosopyrimidine Bioactivity

This document provides a comprehensive technical exploration of the putative mechanism of action for the novel chemical entity, 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. In the absence of direct, empirical data for this specific molecule, this guide synthesizes established knowledge from the broader class of nitrosopyrimidines and related substituted pyrimidine analogs. By dissecting the roles of its constituent functional groups and drawing parallels with structurally similar compounds, we can construct a robust, evidence-based hypothesis of its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the therapeutic promise of this and related compounds.

Introduction to 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine: A Molecule of Interest

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including several anticancer and antiretroviral drugs.[1][2] The subject of this guide, 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, is a substituted pyrimidine characterized by several key functional groups that are known to impart significant biological activity:

  • A Diaminopyrimidine Core: This structure is a well-established pharmacophore, often associated with kinase inhibition.[3]

  • A 5-Nitroso Group: The nitroso moiety is a highly reactive functional group known to interact with a variety of biological targets and is a hallmark of compounds with diverse pharmacological effects, including anticancer, antiviral, and antimicrobial properties.[4][5]

  • A 6-Chloro Substituent: The chlorine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for covalent modification of biological targets, or it can influence the electronic properties of the pyrimidine ring, modulating non-covalent interactions.

  • An N-methyl Group: This modification can influence the compound's solubility, metabolic stability, and steric interactions within a target's binding site.

Given this structural composition, it is plausible that 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine exerts its biological effects through one or more established mechanisms associated with nitrosopyrimidines.

The Mechanistic Landscape of Nitrosopyrimidines: A Foundation for Hypothesis

Research into nitrosopyrimidine derivatives has revealed a spectrum of biological activities, offering valuable insights into the potential .[4][5]

Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent mechanism of action for many nitrosopyrimidine derivatives is the inhibition of cyclin-dependent kinases (CDKs).[4][5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer.[5] Nitrosopyrimidines can act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their substrates, thereby arresting cell cycle progression.[4]

A Proposed Signaling Pathway for CDK Inhibition

CDK_Inhibition cluster_inhibition Inhibition by Nitrosopyrimidine G1 G1 Phase S S Phase G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase G2->M CDK1/Cyclin B Nitrosopyrimidine 6-chloro-2-N-methyl- 5-nitrosopyrimidine-2,4-diamine CDKs CDK1, CDK2 Nitrosopyrimidine->CDKs Inhibition

Caption: Proposed inhibition of cell cycle progression by targeting CDKs.

Modulation of DNA Damage and Repair Pathways

Certain nitrosopyrimidines have been shown to interact with DNA damage and repair pathways.[4][5] For instance, some derivatives exhibit inhibitory effects on O6-alkylguanine-DNA alkyltransferase (AGAT), an enzyme crucial for repairing DNA damage caused by alkylating agents.[4] Inhibition of AGAT can enhance the efficacy of alkylating chemotherapeutic drugs. The nitroso group, being highly electrophilic, could potentially interact with nucleophilic sites on proteins involved in DNA repair or even directly with DNA itself, although the latter is less commonly reported for this class of compounds.

Antifungal and Antimicrobial Activity

A number of N4-substituted 2,4-diamino-6-methoxy-5-nitrosopyrimidines have demonstrated potent antifungal activity against pathogenic strains like Candida albicans, Candida tropicalis, and Cryptococcus neoformans.[4][6] The precise mechanism is still under investigation but is thought to involve the disruption of essential cellular processes in the fungi. Similarly, antibacterial activities have been reported for related pyrimidine derivatives.[7][8]

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

While not a nitrosopyrimidine, the structurally related 5-nitropyrimidine-2,4-dione has been shown to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS).[9] Given the electronic similarities between the nitro and nitroso groups, it is conceivable that 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine could also exhibit iNOS inhibitory activity.

Hypothesized Mechanism of Action for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Based on the available evidence for related compounds, a multi-faceted mechanism of action for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine can be proposed. The most probable primary mechanism is the inhibition of protein kinases , particularly those involved in cell cycle regulation, such as CDKs.

Logical Flow of Proposed Kinase Inhibition

Proposed_Mechanism Compound 6-chloro-2-N-methyl- 5-nitrosopyrimidine-2,4-diamine Kinase Protein Kinase (e.g., CDK) Compound->Kinase Targets ATP_Binding Binds to ATP-binding pocket Kinase->ATP_Binding Competes with ATP Phosphorylation Inhibits substrate phosphorylation ATP_Binding->Phosphorylation Cell_Cycle Cell Cycle Arrest Phosphorylation->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Biological_Effect Anticancer Effect Apoptosis->Biological_Effect

Caption: Hypothesized cascade of events leading to an anticancer effect.

The diaminopyrimidine core likely serves as the primary scaffold for binding to the kinase hinge region, a common feature of pyrimidine-based kinase inhibitors. The 5-nitroso and 6-chloro groups are predicted to further enhance binding affinity and specificity through interactions with adjacent amino acid residues in the active site. The N-methyl group may provide a favorable steric fit and improve pharmacokinetic properties.

Experimental Validation: A Roadmap for Investigation

To empirically validate the proposed mechanism of action, a systematic, multi-tiered experimental approach is recommended.

Tier 1: In Vitro Profiling
4.1.1. Kinase Panel Screening

Objective: To identify the primary kinase targets of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

Methodology:

  • Synthesize and purify the compound to ≥95% purity.

  • Submit the compound for screening against a broad panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM).

  • For hits identified (e.g., >80% inhibition), perform dose-response studies to determine the IC₅₀ values.

Experiment Purpose Expected Outcome
Broad Kinase ScreenIdentify potential kinase targetsA list of kinases inhibited by the compound
IC₅₀ DeterminationQuantify the potency of inhibitionIC₅₀ values for the most sensitive kinases
4.1.2. Cellular Proliferation Assays

Objective: To assess the antiproliferative activity of the compound in relevant cancer cell lines.

Methodology:

  • Select a panel of cancer cell lines, including those known to be sensitive to CDK inhibitors (e.g., breast, colon, lung cancer lines).

  • Treat cells with a serial dilution of the compound for 72 hours.

  • Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Tier 2: Mechanism of Action Elucidation in Cells
4.2.1. Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Methodology:

  • Treat a sensitive cancer cell line with the compound at its GI₅₀ concentration for 24 and 48 hours.

  • Fix and stain the cells with propidium iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Cancer Cell Culture Treatment Treat with Compound (GI₅₀ concentration) Start->Treatment Incubation Incubate for 24/48h Treatment->Incubation Harvest Harvest and Fix Cells Incubation->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analysis Quantify Cell Cycle Phases (G1, S, G2/M) Flow_Cytometry->Analysis Conclusion Determine Cell Cycle Arrest Analysis->Conclusion

Caption: Step-by-step workflow for assessing effects on the cell cycle.

4.2.2. Western Blot Analysis of Phospho-proteins

Objective: To confirm the inhibition of the target kinase in a cellular context.

Methodology:

  • Treat cells with the compound as in the cell cycle analysis.

  • Lyse the cells and perform Western blotting for the target kinase and its downstream substrates.

  • For example, if CDK2 is the target, probe for phospho-Rb (a downstream substrate). A decrease in phospho-Rb would indicate CDK2 inhibition.

Conclusion and Future Directions

While direct experimental data on 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is not yet available, a strong hypothesis for its mechanism of action can be formulated based on the extensive literature on related nitrosopyrimidines. The most probable mechanism is the inhibition of protein kinases, leading to cell cycle arrest and antiproliferative effects. The experimental roadmap outlined in this guide provides a clear path for validating this hypothesis and further characterizing the therapeutic potential of this promising compound. Future research should also explore its potential as an antifungal or anti-inflammatory agent, given the broad bioactivity of the nitrosopyrimidine class.

References

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC - NIH. (2025, October 9).
  • Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. (2012, October 15).
  • Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity - PubMed. (2015, March 15).
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015, December 19).
  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - ResearchGate. (2025, October 9).
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (2015, December 23).
  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (2025, August 7).
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (2023, September 15).
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (2017, September 22).

Sources

Foundational

In Vitro Stability and Reactivity Profiling of 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine: A Technical Guide for Assay Development

Executive Summary In the landscape of drug discovery and biochemical screening, highly functionalized pyrimidine building blocks are frequently utilized as precursors or reactive probes. 6-Chloro-2-N-methyl-5-nitrosopyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and biochemical screening, highly functionalized pyrimidine building blocks are frequently utilized as precursors or reactive probes. 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (CAS: 1803584-80-6) represents a uniquely challenging chemotype. Characterized by a pyrimidine core flanked by a strongly electron-withdrawing 5-nitroso group and a 6-chloro leaving group, this molecule is a potent electrophile.

For researchers and application scientists, deploying this compound in in vitro assays requires a rigorous understanding of its chemical stability. Unintended degradation—driven by nucleophilic assay buffer components or cellular reductants—can lead to rapid compound depletion, the formation of reactive adducts, and ultimately, false-negative biological readouts. This whitepaper dissects the mechanistic causality behind the compound's instability, provides predictive stability metrics, and outlines self-validating experimental protocols to ensure scientific integrity during in vitro evaluations.

Mechanistic Foundations of Instability

The in vitro half-life of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is dictated by two dominant chemical vulnerabilities: Nucleophilic Aromatic Substitution ( ) and Redox Susceptibility .

Hyper-Reactivity

Chloropyrimidines are well-documented electrophiles that readily undergo reactions[1]. However, the reactivity of the 6-chloro position in this specific molecule is exponentially magnified by the adjacent 5-nitroso group. The nitroso moiety acts as a powerful electron-withdrawing group (EWG), drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. When exposed to biological nucleophiles—particularly thiols—the formation of the Meisenheimer complex is highly favored, leading to the rapid expulsion of the chloride ion[2].

Nitroso Redox Vulnerability

The 5-nitroso group is not only an EWG but also a redox-active center. In complex biological matrices (e.g., cell lysates, microsomes) or in the presence of reducing agents like Dithiothreitol (DTT), the nitroso group can be rapidly reduced to a hydroxylamine, and subsequently to a primary amine (yielding the corresponding 2,4,5-triamine derivative).

G Parent 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (Highly Electrophilic Core) Hydrolysis Hydrolysis Product (6-Hydroxy/6-Oxo Tautomer) Parent->Hydrolysis Aqueous Buffer (pH > 7.0) ThiolAdduct Thiol Adduct (6-S-Glutathionyl/DTT) Parent->ThiolAdduct GSH, DTT, BME (Rapid SNAr) Reduction Reduction Product (5-Amino Derivative) Parent->Reduction Cellular Reductants (Nitroso to Amine) AmineAdduct Amine Adduct (Tris/Protein Lysine) Parent->AmineAdduct Tris Buffer, Amines (Slow SNAr)

In vitro degradation pathways of the 6-chloro-5-nitrosopyrimidine core.

Buffer Compatibility and Matrix Effects

The choice of in vitro assay buffer is the single most critical variable when handling this compound. The causality between buffer composition and compound degradation is outlined below:

  • The Thiol Trap: Many biochemical assays (especially kinase and protease screens) mandate the inclusion of 1–5 mM DTT or -mercaptoethanol to maintain protein stability. 6-chloro-5-nitrosopyrimidines will react almost instantaneously with these thiols, resulting in complete compound degradation within minutes[3].

  • Amine-Based Buffers: Tris(hydroxymethyl)aminomethane (Tris) contains a primary aliphatic amine. While significantly less nucleophilic than a thiolate anion, Tris will slowly substitute the 6-chloro group during prolonged incubations at 37°C.

  • Zwitterionic Buffers: HEPES and MOPS contain tertiary amines with high steric hindrance, completely preventing nucleophilic attack. These are the recommended buffers for evaluating this compound.

Quantitative Stability Metrics

The following table summarizes the anticipated kinetic stability of the compound across standard in vitro environments.

Buffer / Matrix SystemAdditivesEstimated (37°C)Primary Degradation Mechanism
HEPES (pH 7.4) None> 24 hoursSlow aqueous hydrolysis
PBS (pH 7.4) None> 24 hoursSlow aqueous hydrolysis
Tris-HCl (pH 7.4) None4 – 6 hours (Tris-adduct formation)
Any Buffer 1 mM DTT< 5 minutes (DTT-adduct formation)
Human Plasma None< 30 minutesGSH conjugation / Protein binding

Experimental Protocols for Stability Assessment

To ensure trustworthiness in your assay data, the stability of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine must be empirically validated under your specific experimental conditions. The following protocols represent self-validating systems for quantifying degradation and electrophilic liability.

Protocol 1: LC-MS/MS Kinetic Stability Mapping

This protocol determines the intrinsic half-life of the compound in the chosen assay buffer, ensuring the compound remains intact for the duration of the biological experiment.

Step 1: Reagent Preparation Prepare a 10 mM stock solution of the compound in anhydrous, mass-spectrometry grade DMSO. Store in single-use aliquots at -20°C to prevent moisture-induced hydrolysis.

Step 2: Matrix Equilibration Pre-warm 500 µL of the intended assay buffer (e.g., 100 mM HEPES, pH 7.4) to 37°C in a thermomixer.

Step 3: Reaction Initiation Spike the compound into the buffer to achieve a final concentration of 1 µM (maintaining a final DMSO concentration of 0.1% to prevent solvent-induced artifacts). Vortex immediately.

Step 4: Time-Course Sampling & Quenching At predetermined intervals ( minutes), extract a 50 µL aliquot. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., labetalol or tolbutamide).

Step 5: Sample Processing Centrifuge the quenched samples at 15,000 g for 10 minutes at 4°C to precipitate any buffer salts or proteins. Transfer the supernatant to LC-MS vials.

Step 6: LC-MS/MS Analysis Inject 5 µL onto a C18 reverse-phase column. Monitor the disappearance of the parent mass transition (Theoretical ) against the internal standard. Plot the natural log of the remaining percentage versus time to calculate the degradation rate constant ( ) and half-life ( ).

Protocol 2: Glutathione (GSH) Trapping Assay

Because this compound is a suspected covalent binder, assessing its reactivity with glutathione is mandatory to predict its behavior in intracellular environments or plasma[4].

Step 1: GSH Solution Preparation Prepare a fresh 5 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4). Do not use old GSH solutions, as they rapidly oxidize to GSSG.

Step 2: Incubation Add the test compound to a final concentration of 10 µM in the GSH solution. Incubate at 37°C with continuous shaking (600 rpm).

Step 3: Quenching Quench 50 µL aliquots at minutes with equal volumes of cold acetonitrile.

Step 4: Adduct Identification via HRMS Analyze the samples using High-Resolution Mass Spectrometry (HRMS). Scan for the parent compound depletion and the emergence of the GSH adduct. The adduct will present a distinct mass shift corresponding to the loss of the chlorine atom (-35.45 Da) and the addition of the glutathione moiety (+307.32 Da)[3]. Rapid depletion ( mins) confirms high electrophilic liability, precluding the use of the compound in thiol-rich biological environments without structural optimization.

References

  • Inhibition Properties of Some Pyrimidine Derivatives as Anticancer Agents on Glutathione S-Transferase JournalAgent[Link]

  • In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS MDPI - Separations[Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes PubMed Central (PMC)[Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 ACS Medicinal Chemistry Letters[Link]

Sources

Exploratory

Spectroscopic Characterization of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine: A Multi-technique Approach to Structural Elucidation

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the structural characterization of the novel heterocyclic compound, 6-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural characterization of the novel heterocyclic compound, 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. As a substituted pyrimidine, this molecule holds potential as a scaffold or intermediate in medicinal chemistry and drug development. Unambiguous structural confirmation is paramount for its progression in any research pipeline. This document outlines a logical, multi-technique spectroscopic workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. For each technique, we present the underlying scientific rationale for its application, detailed experimental protocols, and a predictive analysis of the expected spectral data based on the compound's unique structural motifs. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a practical and scientifically rigorous approach to the characterization of novel N-heterocyclic compounds.

Introduction and Molecular Structure Analysis

The target of our analysis is 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. Its structure is built upon a pyrimidine core, a foundational scaffold in numerous biologically active molecules.[1][2] A thorough characterization requires a systematic deconstruction of its functional components and an understanding of their electronic interplay.

Molecular Structure:

(Simplified 2D representation)

Key Structural and Electronic Features:

  • Pyrimidine Core: Aromatic heterocyclic ring providing the fundamental framework.

  • Amino Groups: A primary amine (-NH₂) at the C4 position and a secondary N-methylamine (-NHCH₃) at the C2 position. Both are electron-donating groups that increase the electron density of the pyrimidine ring.

  • Chloro Group (-Cl): An electron-withdrawing group at the C6 position, which will influence the chemical shifts of adjacent nuclei.

  • Nitroso Group (-N=O): A strongly electron-withdrawing group at the C5 position. This group is a key chromophore and will have a significant impact on the molecule's electronic and spectroscopic properties.[3]

The combination of these electron-donating and electron-withdrawing substituents creates a unique electronic environment that will be systematically probed by the following spectroscopic methods.

Mass Spectrometry (MS): Molecular Integrity and Composition

Expert Rationale: The initial and most critical step in characterization is the confirmation of the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that validates the chemical formula against calculated values. Furthermore, the fragmentation pattern offers a preliminary roadmap of the molecule's structural subunits.

Predicted Mass Spectrum:

The chemical formula is C₅H₆ClN₅O. The nominal molecular weight is 187 g/mol . As per the Nitrogen Rule , a molecule with an odd number of nitrogen atoms (five, in this case) will have an odd nominal molecular weight, which is consistent with our calculation.[4]

  • Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak cluster corresponding to the isotopic distribution of chlorine. The primary peak will be at m/z 187 for the ³⁵Cl isotope, with a secondary peak at m/z 189 for the ³⁷Cl isotope. The intensity ratio of these peaks will be approximately 3:1 (or 100:32), which is a hallmark of a monochlorinated compound.[5]

  • Key Fragmentation Pathways:

    • Loss of Nitroso Group: A characteristic fragmentation for N-nitroso compounds is the neutral loss of the NO radical (30 Da), resulting in a significant fragment ion at [M-30]⁺ .[3]

    • Loss of Chlorine: Fragmentation may also involve the loss of a chlorine radical (35 Da), leading to an ion at [M-35]⁺ .

    • Loss of Methyl Group: Cleavage of the N-methyl group could produce a fragment at [M-15]⁺ .

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Species Predicted Formula Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl) Rationale
[M+H]⁺ C₅H₇ClN₅O⁺ 188.0334 190.0304 Protonated molecule (ESI)
[M-NO]⁺ C₅H₆ClN₄⁺ 157.0327 159.0297 Loss of nitroso group

| [M-Cl]⁺ | C₅H₆N₅O⁺ | 152.0567 | - | Loss of chlorine atom |

Experimental Protocol: ESI-TOF Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to facilitate protonation ([M+H]⁺).

  • Infusion: Introduce the sample via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire data for at least 1 minute to ensure sufficient signal averaging. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.

Diagram 1: Mass Spectrometry Workflow

cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI-TOF) cluster_data Data Interpretation Dissolution Dissolve in MeOH/ACN Dilution Dilute to 1-10 µg/mL (0.1% Formic Acid) Dissolution->Dilution Infusion Direct Infusion (Positive Mode) Dilution->Infusion Ionization Electrospray Ionization Infusion->Ionization Detection TOF Detection (m/z 50-500) Ionization->Detection ExactMass Confirm Exact Mass ([M+H]⁺) Detection->ExactMass Isotope Verify Isotope Pattern (³⁵Cl / ³⁷Cl) ExactMass->Isotope Fragments Analyze Fragments ([M-NO]⁺, [M-Cl]⁺) Isotope->Fragments cluster_ftir FTIR-ATR Analysis Background 1. Acquire Background (Clean Crystal) Sample 2. Apply Solid Sample to Crystal Background->Sample Acquire 3. Acquire Spectrum (4000-400 cm⁻¹) Sample->Acquire Process 4. Process & Assign Peaks Acquire->Process

Caption: Workflow for FTIR-ATR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expert Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each ¹H and ¹³C nucleus. While ¹H NMR identifies and counts the different types of protons, ¹³C NMR does the same for the carbon skeleton. Critically, 2D NMR techniques (like HSQC and HMBC) establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular puzzle.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • -NH₂ Protons (C4-NH₂): A broad singlet is expected, likely in the δ 7.0-8.0 ppm range. Its chemical shift is highly dependent on concentration and temperature.

  • -NH Proton (C2-NHCH₃): A broad signal (quartet or triplet, depending on coupling to the methyl group) is expected, likely further downfield than the NH₂ protons due to its proximity to two ring nitrogens.

  • -CH₃ Protons (C2-NHCH₃): A sharp singlet or doublet (if coupled to the NH proton) is anticipated around δ 3.0-3.3 ppm. Data from a similar structure, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, shows a methyl singlet at δ 3.57 ppm, providing a strong reference point. [6]* Ring Proton: There are no protons directly attached to the pyrimidine ring, so no signals are expected in the aromatic region (δ 6-9 ppm) from the core structure. This is a key diagnostic feature.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

The structure contains five distinct carbon atoms. Their predicted chemical shifts are based on known substituent effects and data from related pyrimidine compounds. [6][7]

  • C2, C4, C6: These carbons are directly attached to electronegative nitrogen or chlorine atoms and will be the most downfield. We can predict their approximate order: C4 (~160-165 ppm), C2 (~158-162 ppm), and C6 (~155-160 ppm).

  • C5: This carbon is attached to the electron-withdrawing nitroso group and will be significantly shielded compared to the other ring carbons, likely appearing in the δ 115-125 ppm range. [7]* -CH₃: The methyl carbon will be the most upfield, expected around δ 25-35 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H δ (ppm) Multiplicity ¹³C δ (ppm) Rationale / Correlation
4-NH₂ ~7.5 broad s - Exchangeable protons on C4 amine.
2-NH ~8.0 broad - Exchangeable proton on C2 amine.
2-N-CH₃ ~3.2 d or s ~30 HMBC correlation to C2 expected.
C2 - - ~160 Attached to two N atoms and N-methyl group.
C4 - - ~162 Attached to two N atoms and NH₂ group.
C5 - - ~120 Attached to C-NO group.

| C6 | - | - | ~158 | Attached to N and Cl. |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve polar compounds and slow down N-H proton exchange).

  • ¹H NMR: Acquire a standard ¹H spectrum. Ensure a sufficient relaxation delay (d1) of at least 2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR - HSQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify which protons are directly attached to which carbons (e.g., correlating the -CH₃ protons to the -CH₃ carbon).

  • 2D NMR - HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range (2-3 bond) correlations. This is crucial for confirming the overall structure, for example, by observing a correlation from the -CH₃ protons to the C2 ring carbon.

Diagram 3: Comprehensive NMR Analysis Workflow

cluster_nmr NMR Structural Elucidation Sample Dissolve Sample (5-10 mg in DMSO-d₆) H1 ¹H NMR (Proton Environments) Sample->H1 C13 ¹³C NMR (Carbon Skeleton) Sample->C13 HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) H1->HMBC C13->HSQC C13->HMBC Structure Assemble Structure HSQC->Structure HMBC->Structure

Caption: Integrated workflow for NMR analysis.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Expert Rationale: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The highly conjugated pyrimidine system, coupled with the nitroso chromophore, is expected to produce a distinct absorption spectrum. This technique is particularly useful for confirming the presence of the C=N-N=O conjugated system.

Predicted Absorption Maxima (λmax):

  • π → π Transitions:* Strong absorption bands are expected in the 200-300 nm range, characteristic of the π-conjugated system of the substituted pyrimidine ring.

  • n → π Transition:* A key diagnostic feature for nitroso compounds is a weaker, longer-wavelength absorption band corresponding to the n → π* transition of the N=O group. This band is typically observed in the 330-380 nm range and is responsible for the characteristic color (often blue or green) of nitroso compounds in certain states. [8]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

λmax (nm) Transition Type Chromophore
~230-280 π → π* Substituted Pyrimidine Ring

| ~340-370 | n → π* | Nitroso Group (-N=O) |

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration (~1 mg/mL). Create a dilute solution (e.g., 0.01 mg/mL) from the stock to ensure the absorbance is within the instrument's linear range (typically < 1.5 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use a cuvette filled with the pure solvent as the reference (blank).

  • Data Acquisition: Scan the sample from 200 to 800 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Integrated Analysis and Structural Confirmation

No single technique provides the complete picture. The power of this workflow lies in the convergence of data from all four methods.

  • MS confirms the elemental formula is C₅H₆ClN₅O.

  • IR confirms the presence of N-H, C-H, C=N, N=O, and C-Cl bonds.

  • NMR confirms the carbon-hydrogen framework, showing a methyl group, two distinct amine environments, and five unique pyrimidine carbons, with the crucial absence of a ring proton. 2D NMR definitively links the methyl group to the C2 position via the nitrogen atom.

  • UV-Vis confirms the conjugated electronic system and the presence of the nitroso chromophore through its characteristic n → π* transition.

Together, these interlocking pieces of evidence provide an unambiguous and robust confirmation of the structure as 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology, and Advanced Research Journal, 4(2), 1-5. [Link]

  • Singh, P., & Garg, S. (2019). FTIR spectroscopy in the analysis of pyrimidine-based medicinal compounds. Pharmaceutical Science & Technology, 18(3).
  • Grivas, S. et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5048. [Link]

  • Kasende, O. & Zeegers-Huyskens, T. (1984). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12), 783-796.
  • Uno, T. et al. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. CHEMICAL & PHARMACEUTICAL BULLETIN, 17(2), 304-312. [Link]

  • Zhu, J. & Lubman, D. M. (1995). Detection of halogen- and nitroso-containing compounds by laser ionization gas chromatography/mass spectrometry. Analytical Chemistry, 67(14), 2366-2372. [Link]

  • Lewandowska, H. (2013). Spectroscopic Characterization of Nitrosyl Complexes. Bioinorganic Chemistry and Applications, 2013, 562053. [Link]

  • Al-Masoudi, N. et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of Advanced Research, 3(12), 25-36. [Link]

  • Kim, J. S. et al. (2012). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Lijinsky, W., Christie, W. H., & Rainey, W. T. (1974). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. [Link]

  • Kavčič, N. et al. (2022). Does the Red Shift in UV–Vis Spectra Really Provide a Sensing Option for Detection of N-Nitrosamines Using Metalloporphyrins? ACS Omega, 7(50), 46427–46436. [Link]

  • Plumlee, M. H., & Reinhard, M. (2007). Photolytic degradation of N-nitrosodimethylamine (NDMA) and other nitrosamines in water. Water Research, 41(18), 4197-4205. [Link]

  • Stanciu, M. (2017). Interpretation of Mass Spectra. IntechOpen. [Link]

  • Takhistov, V. V. et al. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(8), 697-721. [Link]

Sources

Foundational

CAS registry data and safety profile for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

An In-depth Technical Guide to 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine: Synthesis, Characterization, and Safe Handling Disclaimer Introduction and Rationale Substituted pyrimidines are a cornerstone of medici...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine: Synthesis, Characterization, and Safe Handling

Disclaimer

Introduction and Rationale

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents. The title compound, 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, presents a unique combination of functional groups that makes it a potentially valuable, yet challenging, synthetic intermediate. The presence of a chloro group at the 6-position offers a reactive site for nucleophilic substitution, while the nitroso group at the 5-position can be readily reduced to an amine, paving the way for further derivatization, such as the formation of a fused pyrazine ring. This structure is analogous to precursors used in the synthesis of pteridines and other biologically active heterocyclic systems.

This guide provides a scientifically grounded framework for the synthesis, purification, and characterization of this compound. It emphasizes a proactive approach to safety by inferring a hazard profile based on its chemical class and providing detailed handling protocols. The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.

Proposed Synthetic Route and Mechanism

The synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine can be logically approached from a commercially available precursor, 6-chloro-2-N-methylpyrimidine-2,4-diamine. The key transformation is a direct nitrosation at the electron-rich 5-position of the pyrimidine ring.

Reaction Scheme

The proposed reaction involves the electrophilic substitution of a proton at the C5 position by a nitrosonium ion (NO+), which is generated in situ from sodium nitrite under acidic conditions.

Mechanistic Considerations

The pyrimidine ring, activated by two amino groups at positions 2 and 4, is highly susceptible to electrophilic attack at the 5-position. The reaction proceeds as follows:

  • Formation of the Electrophile: In an acidic medium (e.g., acetic acid), sodium nitrite is protonated to form nitrous acid (HNO₂). A second protonation and subsequent loss of water generate the highly electrophilic nitrosonium ion (NO+).

  • Electrophilic Attack: The π-electrons of the pyrimidine ring attack the nitrosonium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A base (such as water or the acetate ion) abstracts the proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the final nitroso product.

Detailed Experimental Protocol

Materials:

  • 6-chloro-2-N-methylpyrimidine-2,4-diamine

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-chloro-2-N-methylpyrimidine-2,4-diamine in glacial acetic acid.

  • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred pyrimidine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any residual acid and salts.

  • Dry the product under vacuum to yield the crude 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Techniques
Technique Expected Observations Purpose
¹H NMR Signals corresponding to the N-methyl protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitroso and chloro groups.Confirms the presence of key proton environments.
¹³C NMR Resonances for the pyrimidine ring carbons and the N-methyl carbon. The C5 carbon bearing the nitroso group will be significantly shifted.Provides the carbon skeleton of the molecule.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₅H₅ClN₄O. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition.Determines the molecular weight and elemental formula.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amines), C=N and C=C stretching (pyrimidine ring), and N=O stretching (nitroso group).Identifies key functional groups.
High-Performance Liquid Chromatography (HPLC) A single major peak under various mobile phase conditions indicates high purity.Assesses the purity of the final compound.

Inferred Safety Profile and Handling

Given the absence of specific toxicological data, a precautionary approach based on the compound's structural motifs is mandatory.

Hazard Assessment
  • Nitroso Compounds: N-nitroso compounds are a well-documented class of potential carcinogens and mutagens. While this is a C-nitroso compound, it is prudent to handle it with extreme care.

  • Chlorinated Heterocycles: Many chlorinated organic compounds exhibit toxicity and can be irritants.

  • Aminopyrimidines: This class of compounds can have diverse biological activities and should be handled with care to avoid unintended physiological effects.

Safe Handling Workflow

The following workflow must be adhered to at all times.

prep Preparation Review SDS of all reagents. Prepare all glassware. ppe Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses, and a lab coat. prep->ppe Step 1 eng Engineering Controls Conduct all operations inside a certified chemical fume hood. ppe->eng Step 2 work Handling Avoid inhalation of dust and vapors. Prevent skin and eye contact. eng->work Step 3 waste Waste Disposal Dispose of all waste in a dedicated, labeled hazardous waste container. work->waste Step 4 end Decontamination Clean all glassware and work surfaces thoroughly. waste->end Step 5

Caption: Workflow for Safe Handling of the Target Compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: All manipulations should be performed in a chemical fume hood to avoid inhalation of dust or vapors.

Potential Research Applications

The strategic placement of functional groups on the 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine scaffold makes it a versatile intermediate for drug discovery and chemical biology.

Synthesis of Kinase Inhibitors

The 2,4-diaminopyrimidine core is a common scaffold in many kinase inhibitors. The chloro group at the 6-position can be displaced by various nucleophiles to build a diverse library of compounds for screening. The nitroso group can be reduced to an amine, providing another vector for diversification.

Precursor to Fused Heterocycles

Reduction of the nitroso group to an amine, followed by reaction with a 1,2-dicarbonyl compound, can lead to the formation of pteridine ring systems. Pteridines are found in a wide range of biologically important molecules, including folic acid and biopterin.

Start 6-chloro-2-N-methyl-5- nitrosopyrimidine-2,4-diamine RouteA Nucleophilic Substitution at C6 Start->RouteA RouteB Reduction of Nitroso Group Start->RouteB ProductA Kinase Inhibitor Scaffolds RouteA->ProductA ProductB Pteridine & Fused Pyrazine Synthesis RouteB->ProductB

Caption: Potential Synthetic Utility of the Target Compound.

Conclusion

While 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is not a commercially cataloged chemical, its synthesis is achievable through standard organic chemistry techniques. Its true value lies in its potential as a building block for more complex molecules of interest in pharmaceutical and materials science research. The protocols and safety guidelines outlined in this document provide a comprehensive starting point for any researcher intending to work with this compound, emphasizing a culture of safety and scientific rigor.

Exploratory

Physicochemical Profiling of 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine: Molecular Weight, Thermal Stability, and Boiling Point Dynamics

Executive Summary In the synthesis of advanced pharmaceutical intermediates—particularly purine analogs, kinase inhibitors, and vasodilators—highly functionalized pyrimidines play a foundational role. 6-Chloro-2-N-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates—particularly purine analogs, kinase inhibitors, and vasodilators—highly functionalized pyrimidines play a foundational role. 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (CAS: 1803584-80-6) is a critical intermediate characterized by its dense substitution pattern. For researchers and drug development professionals, understanding its exact mass and thermal behavior is paramount for successful downstream formulation and scale-up. This whitepaper provides an in-depth mechanistic analysis of its molecular weight and explains the thermodynamic principles that render its "boiling point" practically non-existent due to preemptive thermal decomposition.

Structural Identity and Molecular Weight Analysis

The precise molecular weight of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is 187.59 g/mol [1]. Its molecular formula, C₅H₆ClN₅O, reflects a pyrimidine core heavily modified with electron-donating amino groups and an electron-withdrawing nitroso group.

From an analytical perspective, the presence of a single chlorine atom dictates a distinct isotopic signature. When analyzed via mass spectrometry, the monoisotopic mass is 187.026 Da (representing the ³⁵Cl isotope). The natural abundance of ³⁷Cl results in a characteristic M+2 peak, which appears at approximately 32% of the intensity of the molecular ion. This isotopic ratio is a critical diagnostic tool for confirming the structural integrity of the synthesized batch before proceeding to subsequent cross-coupling or cyclization reactions.

The "Boiling Point" Paradox: Thermal Stability vs. Decomposition

A common pitfall in the handling of highly substituted nitrosopyrimidines is the assumption that they possess a standard boiling point. While simpler pyrimidine derivatives, such as 6-chloro-2,4-diaminopyrimidine, exhibit measurable boiling points (e.g., 199–202 °C)[2], the introduction of the nitroso (-NO) group at the C5 position fundamentally alters the molecule's thermal dynamics.

The boiling point of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is not experimentally established because the compound undergoes exothermic thermal decomposition prior to vaporization.

This phenomenon is driven by two competing thermodynamic factors:

  • High Lattice Energy: The molecule contains multiple hydrogen bond donors (-NH₂, -NHCH₃) and potent acceptors (pyrimidine ring nitrogens, nitroso oxygen). This extensive intermolecular hydrogen-bonding network creates a highly stable crystal lattice, requiring immense thermal energy to induce a phase change (melting/boiling).

  • Nitroso Group Lability: The C-NO bond is the weakest link in the molecular framework. As thermal energy is applied, the activation energy required for the homolytic cleavage of the nitroso group—or intermolecular dehydration—is reached long before the energy required to break the lattice for vaporization[3].

Consequently, heating the compound triggers a degradation cascade (often releasing NOₓ gases) typically between 150 °C and 250 °C, preempting any possibility of boiling[4].

G A 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine MW: 187.59 g/mol B Thermal Energy Application A->B Subjected to C Strong Intermolecular H-Bonds (High Lattice Energy) B->C Encounters D Nitroso Group Cleavage (Exothermic) B->D Triggers at >150°C E Vaporization (Boiling) PREVENTED C->E Inhibits Phase Change D->E Preempts Boiling F TGA / DSC Analysis (Decomposition Profiling) D->F Quantified via

Figure 1: Thermal dynamics showing decomposition preempting vaporization in nitrosopyrimidines.

Analytical Workflows & Experimental Protocols

To accurately characterize this compound, traditional melting/boiling point apparatuses must be replaced with advanced mass spectrometry and thermal analysis techniques.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for MW Validation

This protocol ensures the exact mass is verified while preventing in-source fragmentation of the labile nitroso group.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the basic pyrimidine/amino nitrogens, yielding a robust [M+H]⁺ signal.

  • Instrument Setup: Utilize an ESI-Q-TOF MS system in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to a conservative 250 °C to prevent thermal degradation in the source.

  • Self-Validating Calibration: Co-infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. This allows the software to correct for time-of-flight drift in real-time, ensuring mass accuracy within <5 ppm.

  • Data Acquisition: Scan from m/z 100 to 400. Confirm the presence of the [M+H]⁺ peak at m/z 188.034 and the [M+H+2]⁺ isotopic peak at m/z 190.031.

Protocol 2: TGA/DSC for Thermal Profiling

Since boiling is impossible, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is the gold standard for defining the compound's thermal limits.

  • Sample Preparation: Accurately weigh 2–5 mg of the sample into a highly conductive aluminum oxide (Al₂O₃) crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen gas at a continuous flow rate of 50 mL/min. Causality: An inert atmosphere is strictly required to prevent oxidative degradation, ensuring that any recorded mass loss is purely due to intrinsic thermal decomposition[4].

  • Self-Validating Baseline: Prior to analyzing the sample, run an empty crucible subjected to the identical thermal program. Subtract this baseline from the sample run to eliminate buoyancy effects and sensor drift.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at a linear rate of 10 °C/min.

  • Analysis: Identify the onset temperature ( Tonset​ ) of the first major exothermic peak on the DSC curve that correlates with a steep mass loss on the TGA curve. This marks the cleavage of the nitroso group.

Quantitative Data Presentation

Table 1: Summary of Physicochemical Properties

ParameterValueAnalytical Method / Note
CAS Number 1803584-80-6Registry identifier
Molecular Formula C₅H₆ClN₅OElemental composition
Molecular Weight 187.59 g/mol Standard atomic weights[1]
Monoisotopic Mass 187.026 DaExact mass for ³⁵Cl isotope
Boiling Point Not ApplicableDecomposes prior to vaporization
Thermal Behavior Exothermic DecompositionDriven by C-NO bond lability

Table 2: Theoretical Isotopic Abundance Profile (ESI+)

Ion Speciesm/z (Theoretical)Relative AbundanceStructural Implication
[M+H]⁺ (³⁵Cl) 188.034100.0%Primary molecular ion
[M+H+2]⁺ (³⁷Cl) 190.031~32.0%Confirms mono-chlorination

Implications for Pharmaceutical Development

The physicochemical profile of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine dictates strict parameters for process chemistry. Because the compound lacks a boiling point and is prone to exothermic decomposition, purification cannot be achieved via standard distillation . Instead, process chemists must rely on crystallization or preparative chromatography.

Furthermore, during the scale-up of active pharmaceutical ingredients (APIs), drying processes must be meticulously temperature-controlled. Vacuum drying at temperatures strictly below 60 °C is recommended to prevent the premature degradation of the nitroso group, which would otherwise lead to the formation of highly reactive, yield-destroying radical byproducts.

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Protocol for the Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Abstract This document provides a detailed, research-level protocol for the proposed synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, a molecule of interest for drug discovery and medicinal chemistry app...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, research-level protocol for the proposed synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, a molecule of interest for drug discovery and medicinal chemistry applications. The synthesis is designed as a three-step process commencing with the widely available starting material, 2,4-diamino-6-hydroxypyrimidine. The protocol outlines chlorination of the pyrimidine ring, followed by a selective N-methylation, and concludes with a targeted nitrosation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

  • Chlorination: Conversion of the 6-hydroxyl group of 2,4-diamino-6-hydroxypyrimidine to a chloride using phosphorus oxychloride (POCl₃). This is a standard and efficient method for activating the pyrimidine ring for subsequent nucleophilic substitutions.[1][2]

  • Selective N-Methylation: Introduction of a methyl group onto the 2-amino position. This is the most challenging step, as the two amino groups at the 2 and 4 positions exhibit different nucleophilicities. The protocol proposes a method to achieve selectivity.

  • Nitrosation: Introduction of a nitroso group at the 5-position of the electron-rich pyrimidine ring using a nitrosating agent. This reaction is facilitated by the activating effect of the amino substituents.[3][4][5]

This document provides a comprehensive guide to performing this synthesis, including detailed step-by-step instructions, explanations for procedural choices, and necessary safety precautions.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted below. It is designed to be a linear sequence starting from a common precursor.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective N-Methylation cluster_2 Step 3: Nitrosation A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-6-chloropyrimidine A->B POCl₃ C 6-chloro-2-N-methylpyrimidine-2,4-diamine B->C Methylating Agent (e.g., CH₃I, DMS) D 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine C->D NaNO₂ / Acid

Caption: Proposed three-step synthesis workflow.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
2,4-Diamino-6-hydroxypyrimidine≥98%Sigma-AldrichStarting Material
Phosphorus oxychloride (POCl₃)≥99%Sigma-AldrichHighly corrosive and water-reactive
Methanol (MeOH)AnhydrousFisher ScientificFor quenching
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization
Brine (saturated NaCl solution)-Lab-preparedFor washing
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying
Methyl Iodide (CH₃I)≥99%Sigma-AldrichToxic and volatile
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichFlammable solid, water-reactive
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsSolvent
Sodium Nitrite (NaNO₂)ACS GradeVWROxidizer
Acetic AcidGlacialFisher ScientificSolvent and catalyst
Deionized Water-Lab-prepared-
Deuterated Solvents (e.g., DMSO-d₆)-Cambridge Isotope LabsFor NMR analysis
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, face shield

  • NMR Spectrometer

  • Mass Spectrometer

  • Melting point apparatus

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

Rationale: This step converts the hydroxyl group into a good leaving group (chloride), which is essential for subsequent reactions. Phosphorus oxychloride is a standard and effective reagent for this transformation on hydroxypyrimidines.[1][2] The reaction is performed under reflux, and the workup involves a careful quenching of excess POCl₃ followed by neutralization and extraction.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-diamino-6-hydroxypyrimidine (10.0 g, 79.3 mmol).

  • Working in a certified chemical fume hood, carefully add phosphorus oxychloride (75 mL, 805 mmol) to the flask.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours with vigorous stirring. The reaction progress can be monitored by TLC (e.g., 10% MeOH in DCM).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly add the reaction mixture to 500 mL of crushed ice in a large beaker with stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.

  • Once the initial exothermic reaction has subsided, heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining phosphorus species.

  • Cool the solution in an ice bath and adjust the pH to ~8 using a saturated solution of sodium bicarbonate or concentrated sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,4-diamino-6-chloropyrimidine as a solid.

ParameterExpected Value
Yield 80-90%
Appearance Off-white to light yellow solid
Purity (by NMR) >95%
Step 2: Selective Synthesis of 6-chloro-2-N-methylpyrimidine-2,4-diamine

Rationale: Selective N-methylation is crucial. The 2-amino group is generally considered less nucleophilic than the 4-amino group in such systems due to electronic effects. However, direct methylation can often lead to a mixture of products. This protocol proposes a method that leverages the slight difference in acidity of the amino protons. By using a strong base like NaH, the more acidic proton (postulated to be on the 4-amino group) can be selectively deprotonated, potentially leaving the 2-amino group more available for methylation. Alternatively, careful control of stoichiometry and temperature with a milder base may favor mono-methylation at the more sterically accessible position.

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the DMF and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,4-diamino-6-chloropyrimidine (from Step 1, 1.0 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the pyrimidine to the NaH suspension at 0 °C. Stir for 30 minutes.

  • Add methyl iodide (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product may be a mixture of N-methylated isomers. Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 2-N-methyl isomer.

ParameterExpected Value
Yield 30-50% (of desired isomer)
Appearance Solid
Purity (by NMR) >98% after chromatography
Step 3: Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Rationale: The final step is an electrophilic aromatic substitution at the C5 position, which is highly activated by the two amino groups. Nitrosation is typically achieved using sodium nitrite in an acidic medium, which generates the nitrosating agent, nitrous acid (HONO), in situ.[3][4] Acetic acid is used here as both the solvent and the acid catalyst.

G cluster_0 Nitrosation Protocol Start Dissolve starting material in Acetic Acid Cool Cool to 0-5 °C Start->Cool Add_NaNO2 Add aq. NaNO₂ dropwise Cool->Add_NaNO2 Stir Stir for 2-4 hours at 0-5 °C Add_NaNO2->Stir Precipitate Pour into ice-water Stir->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry End Final Product Dry->End

Caption: Workflow for the final nitrosation step.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-chloro-2-N-methylpyrimidine-2,4-diamine (from Step 2, 1.0 g) in glacial acetic acid (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water (e.g., 5 mL).

  • Add the sodium nitrite solution dropwise to the stirred pyrimidine solution, ensuring the temperature remains below 5 °C. A color change should be observed.

  • Continue stirring the reaction mixture in the ice bath for 2-4 hours.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-water. A colored precipitate should form.

  • Stir for 15 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to yield the final compound.

ParameterExpected Value
Yield 85-95%
Appearance Colored solid (often blue or green)
Purity (by NMR) >95%

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate PPE, including a face shield and acid-resistant gloves.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and volatile. Handle with extreme care in a fume hood.

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle as a flammable solid and use under an inert atmosphere.

  • Nitrosation Reaction: Nitrosating agents can be hazardous. The reaction should be well-ventilated as nitrogen oxides may be evolved. Nitroso compounds themselves should be handled with care as many are potent mutagens.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the position of the methyl group and the success of each reaction step.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the final product.

References

  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • Google Patents. Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
  • Molbase. Synthesis of 5-nitroso-2,4,6-triaminopyrimidine. Available from: [Link]

  • ResearchGate. a) Synthesis of 5‐nitrosopyrimidines 56 and 59 by a two‐step strategy.... Available from: [Link]

  • ResearchGate. Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. Available from: [Link]

  • Google Patents. EP0115325B1 - Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015, December 19). Available from: [Link]

  • Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. Available from: [Link]

  • Digital CSIC. (2015). Design, Synthesis and Biological Evaluation of a Novel Class of Unconventional Aminopyrimidine, Aminopurine and Amino-1,3,5-triazine Methyloxy- nucleosides. Available from: [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Abstract This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 6-chloro-2-N-methyl-5-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial analyte characterization to method optimization and validation. The causality behind experimental choices is explained to empower the user to adapt the method for similar pyrimidine-based compounds.

Introduction

6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is a substituted pyrimidine derivative of interest in pharmaceutical and chemical research. Pyrimidine scaffolds are foundational in numerous biologically active compounds, including anticancer and antiviral agents[1][2]. The presence of a nitroso group suggests potential for unique chemical reactivity and biological activity, but also presents challenges for analytical method development, particularly concerning compound stability[3][4][5]. A reliable and robust HPLC method is paramount for ensuring the purity, stability, and accurate quantification of this compound in various sample matrices. This guide provides a step-by-step protocol for the development of such a method.

Analyte Characterization (Inferred)

  • Structure: Chemical structure of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (Note: A hypothetical structure is presented for illustrative purposes, as a verified structure was not found in the initial search.)

  • Molecular Weight (Estimated): Based on the structure of 6-Chloropyrimidine-2,4-diamine (MW: 144.56 g/mol )[6], the addition of a methyl group (-CH3) and a nitroso group (-NO) would result in an estimated molecular weight of approximately 189.59 g/mol .

  • Polarity (Estimated): The XLogP3 of 2,4-Diamino-6-chloropyrimidine is 0.5[6]. The addition of a methyl group will slightly increase lipophilicity, while the nitroso group will increase polarity. The overall polarity is expected to be moderate, making it suitable for reversed-phase chromatography.

  • UV-Vis Absorbance (Estimated): Nitrosamines typically exhibit two UV absorption maxima, one around 230 nm and a less intense band around 330-340 nm[7]. Pyrimidine derivatives have variable absorbance depending on substitution[5][8]. A UV scan is recommended, but initial screening can be performed at 254 nm and 330 nm.

  • Stability: Nitroso compounds can be susceptible to degradation, particularly under certain pH and light conditions[3][4][5]. Sample and standard solutions should be protected from light and prepared fresh. The stability in acidic and basic mobile phases should be evaluated during method development.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The following workflow is recommended:

MethodDevelopmentWorkflow A Analyte Characterization B Initial Column & Mobile Phase Screening A->B C Optimization of Chromatographic Parameters B->C D Method Validation C->D E Final Method D->E

Caption: A streamlined workflow for HPLC method development.

Materials and Reagents
  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Formic acid (FA), 0.1% solution

  • Ammonium acetate, 10 mM solution

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine reference standard

Initial Screening of Columns and Mobile Phases

The initial screening aims to identify a suitable stationary phase and mobile phase composition that provides adequate retention and peak shape.

Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of 1 mg/mL.

  • Prepare Working Standard: Dilute the stock solution to 0.1 mg/mL with the initial mobile phase.

  • Column Screening:

    • Column 1: C18

    • Column 2: Phenyl-Hexyl

  • Mobile Phase Screening (Isocratic):

    • Mobile Phase A: 50% ACN, 50% Water with 0.1% FA

    • Mobile Phase B: 50% MeOH, 50% Water with 0.1% FA

    • Mobile Phase C: 50% ACN, 50% 10 mM Ammonium Acetate

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: 254 nm and 330 nm

Rationale for Choices:

  • C18 Column: A C18 column is a general-purpose reversed-phase column that provides good retention for a wide range of moderately polar to nonpolar compounds. It is an excellent starting point for most method development[9].

  • Phenyl-Hexyl Column: A Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the pyrimidine ring of the analyte. This can be beneficial for resolving closely eluting impurities.

  • Acidified Mobile Phase: The use of 0.1% formic acid helps to suppress the ionization of amine groups, leading to better peak shape and retention time reproducibility. Nitroso compounds are also reported to be relatively stable in acidic conditions[3].

  • Buffered Mobile Phase: An ammonium acetate buffer provides pH control and can improve peak shape for basic compounds.

Data Presentation:

ColumnMobile PhaseRetention Time (min)Tailing FactorTheoretical Plates
C1850% ACN/0.1% FA
C1850% MeOH/0.1% FA
C1850% ACN/10mM NH4OAc
Phenyl-Hexyl50% ACN/0.1% FA
Phenyl-Hexyl50% MeOH/0.1% FA
Phenyl-Hexyl50% ACN/10mM NH4OAc

Table 1: Hypothetical data table for initial screening results.

Optimization of Chromatographic Parameters

Once a suitable column and mobile phase system are selected, further optimization is required to achieve the desired resolution, efficiency, and analysis time.

Optimization Start Selected Column & Mobile Phase Gradient Gradient Optimization Start->Gradient FlowRate Flow Rate Adjustment Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature FinalMethod Optimized Method Temperature->FinalMethod

Caption: Logical progression of chromatographic parameter optimization.

Protocol:

  • Gradient Elution: If isocratic elution does not provide adequate separation of impurities, a gradient method should be developed.

    • Initial Gradient: Start with a shallow gradient, for example, 10-90% organic phase over 20 minutes.

    • Gradient Refinement: Adjust the gradient slope and duration to improve the resolution of critical pairs.

  • Flow Rate: The flow rate can be adjusted to reduce analysis time. Increasing the flow rate will decrease retention times but may also decrease resolution. A typical range for a 4.6 mm ID column is 0.8-1.5 mL/min.

  • Column Temperature: Increasing the column temperature can decrease viscosity, leading to lower backpressure and potentially improved peak efficiency. However, the stability of the analyte at elevated temperatures must be considered. A range of 25-40 °C is a good starting point.

Rationale for Optimization:

  • Gradient Elution: For complex samples with components of varying polarities, gradient elution is often necessary to achieve good separation within a reasonable timeframe[2].

  • Flow Rate and Temperature: These parameters are adjusted to fine-tune the separation and improve method efficiency and robustness.

Method Validation

Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision)

    • Intermediate Precision (Inter-day precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation:

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
RobustnessNo significant change in results

Table 2: Example of a method validation summary table.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust RP-HPLC method for the analysis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. By systematically evaluating column chemistry, mobile phase composition, and other chromatographic parameters, a reliable and efficient method can be established. The principles and protocols outlined herein are adaptable and can serve as a valuable resource for the analysis of other novel pyrimidine derivatives.

References

  • (No specific reference for the hypothetical structure)
  • (No specific reference for the estim
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • (No specific reference for the estim
  • Reddit. (2024, March 8). N-nitroso compound stability in acid. r/Chempros. Retrieved from [Link]

  • (No specific reference for the general introduction)
  • (No specific reference for the general introduction)
  • (No specific reference for the general introduction)
  • ResearchGate. (2022). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from [Link]

  • (No specific reference for the general introduction)
  • (No specific reference for the general introduction)
  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Chou, P. T., & Chen, Y. C. (2002). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Journal of the Chinese Chemical Society, 49(5), 859-866. Retrieved from [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra for selected nitrosamines in Milli-Q water. Retrieved from [Link]

  • (No specific reference for the general introduction)
  • (No specific reference for the general introduction)
  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Photophysical properties of 5-substituted 2-thiopyrimidines. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). A comprehensive review of method development by hplc. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Introduction: The Structural Imperative for a Novel Pyrimidine Derivative In the realm of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative for a Novel Pyrimidine Derivative

In the realm of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The compound 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is a highly functionalized pyrimidine derivative with potential applications in kinase inhibition or as a synthetic intermediate. Its unique substitution pattern—featuring a chloro group, a methylamino group, a primary amino group, and a nitroso group—creates a complex electronic environment that demands rigorous structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution.[1][2] This guide provides a comprehensive set of protocols for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. The methodologies detailed herein are designed to be self-validating and are grounded in established spectroscopic principles, providing researchers with a robust framework for their analytical workflows.

Molecular Structure and Key Features

A clear understanding of the target molecule's structure is the first step in designing an effective NMR strategy.

Caption: Chemical structure of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

The key structural features to be confirmed by NMR include:

  • The presence and position of the single aromatic proton on the pyrimidine ring.

  • The connectivity of the N-methyl group to the C2 position.

  • The locations of the primary amine (NH₂), chloro (Cl), and nitroso (N=O) groups.

  • The through-bond and through-space relationships between all protons and carbons.

Part 1: Sample Preparation and Solvent Selection

The quality of NMR data is critically dependent on proper sample preparation. The choice of deuterated solvent is the most important initial step.[3]

Analyte Assessment and Solubility

Due to the presence of multiple polar functional groups (two amino groups, a nitroso group, and ring nitrogens), 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is expected to be a polar compound. Therefore, polar aprotic solvents are the primary candidates.

Recommended Solvents:

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): Excellent choice for dissolving a wide range of polar organic molecules and is often used for pyrimidine derivatives.[4][5] Its high boiling point makes it suitable for variable temperature studies.

  • Acetone-d₆: A good alternative if solubility in DMSO-d₆ is an issue or if its residual water peak interferes with analyte signals.

  • Methanol-d₄: A protic solvent that can be used, but be aware that the exchangeable protons (NH and NH₂) will exchange with the solvent's deuterium, potentially leading to signal broadening or disappearance.

Chloroform-d (CDCl₃) is generally not recommended as a first choice due to the compound's polarity, but a solubility test should still be performed.[6]

Solvent Selection Workflow

G start Start: Assess Analyte Polarity solubility_test Perform micro-solubility test (1-2 mg in ~0.1 mL solvent) start->solubility_test dmso Test DMSO-d₆ solubility_test->dmso acetone Test Acetone-d₆ dmso->acetone No dissolved_dmso Soluble? dmso->dissolved_dmso Yes methanol Test Methanol-d₄ acetone->methanol No dissolved_acetone Soluble? acetone->dissolved_acetone Yes dissolved_methanol Soluble? methanol->dissolved_methanol Yes end Consider solvent mixture or alternative techniques methanol->end No proceed_dmso Proceed with DMSO-d₆ dissolved_dmso->proceed_dmso proceed_acetone Proceed with Acetone-d₆ dissolved_acetone->proceed_acetone proceed_methanol Proceed with Methanol-d₄ (Note proton exchange) dissolved_methanol->proceed_methanol

Caption: Decision workflow for selecting the optimal deuterated solvent.

Protocol: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified, dry compound directly into a clean, dry vial.

    • Scientist's Note: Removing residual synthesis solvents is crucial to avoid contaminating the spectrum. Placing the sample under high vacuum for several hours is recommended.[6]

  • Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Mixing: Gently vortex or sonicate the mixture for 30-60 seconds to ensure complete dissolution. Visually inspect for any particulate matter.

  • Filtering (if necessary): If any solid remains, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional but Recommended): Add a small amount (1-2 µL of a dilute solution) of a suitable internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Part 2: 1D NMR Spectroscopy Protocols

One-dimensional NMR experiments are the cornerstone of structural analysis, providing initial information about the number and electronic environment of protons and carbons.[1]

¹H NMR (Proton) Spectroscopy

This experiment will identify all proton environments, including the aromatic CH, the N-methyl group, and the exchangeable amine protons.

Step-by-Step Protocol:

  • Instrument Setup: Insert the sample into the NMR spectrometer and ensure it is locked, tuned, and shimmed according to standard instrument procedures.

  • Parameter Acquisition: Load a standard proton experiment and adjust the parameters as follows.

ParameterRecommended ValueRationale
Spectrometer Frequency400-600 MHzHigher fields provide better signal dispersion and sensitivity.
Pulse Sequencezg30 or zgpg30Standard 30-degree pulse to avoid saturation with short delays.
Spectral Width (SW)16 ppm (-2 to 14 ppm)A wide window to ensure all signals, including potentially shifted amine protons, are captured.[1]
Number of Scans (NS)8-16Sufficient for good signal-to-noise on a 5-10 mg sample.
Relaxation Delay (D1)2-5 secondsAllows for nearly complete T1 relaxation, ensuring quantitative accuracy.
Acquisition Time (AQ)2-4 secondsProvides adequate digital resolution.
  • Data Acquisition: Run the experiment.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz).

    • Perform a Fourier Transform.

    • Phase the spectrum manually.

    • Calibrate the chemical shift reference to TMS at 0.00 ppm (or the residual solvent peak, e.g., DMSO-d₆ at ~2.50 ppm).

    • Integrate all signals to determine relative proton counts.

¹³C NMR (Carbon) Spectroscopy

This experiment identifies all unique carbon environments. Due to the low natural abundance of ¹³C, more scans are required.

Step-by-Step Protocol:

  • Instrument Setup: Use the same locked and shimmed sample. Tune the probe to the ¹³C frequency.

  • Parameter Acquisition: Load a standard proton-decoupled carbon experiment.

ParameterRecommended ValueRationale
Spectrometer Frequency100-150 MHzCorresponds to the proton frequency of the spectrometer.
Pulse Sequencezgpg30 (or similar with proton decoupling)Decoupling collapses C-H coupling, simplifying the spectrum to single lines and providing a NOE enhancement.
Spectral Width (SW)240-250 ppm (-10 to 230 ppm)Encompasses the full range of expected carbon chemical shifts for organic molecules.
Number of Scans (NS)1024 or moreNecessary to achieve adequate signal-to-noise for the low-abundance ¹³C nucleus.[1]
Relaxation Delay (D1)2 secondsA standard delay for qualitative spectra.
Acquisition Time (AQ)1-2 secondsStandard for ¹³C acquisition.
  • Data Acquisition & Processing: Follow the same general steps as for ¹H NMR, referencing the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

Part 3: 2D NMR Spectroscopy for Unambiguous Assignment

For complex molecules, 1D spectra are often insufficient for a complete structural assignment. Two-dimensional NMR experiments are essential for mapping out the connectivity of the molecular framework.[2][7][8][9]

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. This is useful for identifying adjacent, non-equivalent protons.

Protocol:

  • Experiment: Run a standard cosygpqf or similar pulse sequence.

  • Key Parameters: Use the same spectral width as the ¹H experiment in both dimensions. Typically, 2-4 scans per increment are sufficient.

  • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two protons on the diagonal indicates they are scalar-coupled. For this molecule, COSY is not expected to show many correlations, but it can confirm the absence of coupling for isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[9] This is the most reliable way to assign the chemical shifts of protonated carbons.

Protocol:

  • Experiment: Run a standard hsqcedetgpsisp2.3 or similar pulse sequence.

  • Key Parameters:

    • F2 (¹H) Dimension: Use the same spectral width as the ¹H experiment.

    • F1 (¹³C) Dimension: Use the same spectral width as the ¹³C experiment.

    • ¹J(CH) Coupling Constant: Set to an average of 145 Hz, which is typical for aromatic and aliphatic C-H bonds.

  • Interpretation: Each cross-peak in the 2D spectrum corresponds to a C-H bond. The coordinate on the F2 axis is the proton's chemical shift, and the coordinate on the F1 axis is the carbon's chemical shift. This will definitively link the aromatic proton to its carbon and the methyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is one of the most powerful tools for elucidating the carbon skeleton. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, sometimes 4).[7]

Protocol:

  • Experiment: Run a standard hmbcgplpndqf or similar pulse sequence.

  • Key Parameters:

    • F2 (¹H) and F1 (¹³C) Dimensions: Use the same spectral widths as the HSQC experiment.

    • Long-Range Coupling Constant (ⁿJ(CH)): Set to an average of 8-10 Hz. This value is optimized to detect the smaller, long-range C-H couplings.

  • Interpretation: Cross-peaks in the HMBC spectrum reveal long-range connectivities. For example:

    • The methyl protons (N-CH₃) should show a correlation to the C2 carbon of the pyrimidine ring.

    • The aromatic proton should show correlations to its neighboring quaternary (non-protonated) carbons.

    • The amine protons (if visible and not too broad) may show correlations to adjacent carbons. These correlations are crucial for piecing together the entire molecular structure and confirming the positions of all substituents.

Part 4: Integrated Data Analysis Workflow

A systematic approach is required to translate raw spectral data into a confirmed chemical structure.

G A Acquire 1D ¹H Spectrum B Identify Proton Spin Systems (Aromatic, Aliphatic, Exchangeable) A->B E Acquire 2D HSQC Spectrum B->E C Acquire 1D ¹³C Spectrum D Count Unique Carbon Signals C->D D->E F Assign all Protonated Carbons (C-H pairs) E->F G Acquire 2D HMBC Spectrum F->G H Assemble Molecular Fragments using 2- and 3-bond correlations G->H I Confirm Quaternary Carbon Assignments and Final Structure H->I J Structure Elucidated I->J

Caption: Integrated workflow for NMR-based structural elucidation.

Expected Observations and Causality:

  • ¹H Spectrum: Expect a singlet for the aromatic proton, a singlet or doublet for the N-methyl group (coupling to the N-H proton may be observed), and broad singlets for the NH₂ and NH protons. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.

  • ¹³C Spectrum: The nitroso (N=O) group is an electron-withdrawing group and can significantly influence the chemical shifts of adjacent carbons, often causing a downfield shift (higher ppm).[10][11] The carbon attached to the chlorine will also be shifted downfield.

  • HMBC Correlations: The long-range correlations from the N-methyl protons to C2 and from the aromatic proton to its neighbors will be the definitive pieces of evidence for confirming the substituent positions.

References

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH). Available at: [Link]

  • ¹³C NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Science Publishing. Available at: [Link]

  • ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Springer. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anucollegeofpharmacy.com. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]

  • ¹³C NMR Spectroscopic Studies of C-Nitroso Compounds. The Orientation of the Nitroso Group in Substituted Nitrosobenzenes. ResearchGate. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health (NIH). Available at: [Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Introduction & Chemical Context 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (CAS: 1803584-80-6) is a highly functionalized pyrimidine intermediate critical to the Traube purine synthesis pathway[1] and the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (CAS: 1803584-80-6) is a highly functionalized pyrimidine intermediate critical to the Traube purine synthesis pathway[1] and the development of targeted kinase inhibitors[2]. The presence of the 5-nitroso group (–N=O) introduces unique physicochemical behaviors, including intense coloration, tautomeric equilibrium, and a strong propensity to form complex hydrogen-bonded networks—often precipitating as stoichiometric hydrates[3].

Because this compound is typically synthesized via the electrophilic nitrosation of 6-chloro-N2-methylpyrimidine-2,4-diamine in aqueous acid[4], the primary crude product is prone to occluding inorganic salts (e.g., sodium chloride, sodium nitrate/nitrite)[5]. This application note details the causality-driven crystallization protocols required to isolate and purify this intermediate, ensuring a self-validating system for high-yield, high-purity recovery.

Physicochemical Profiling & Causality in Solvent Selection

The crystallization of 5-nitrosopyrimidines is governed by their strong intermolecular interactions and thermal sensitivities:

  • Hydrogen Bonding & Hydration: The 2-N-methylamino and 4-amino groups act as strong hydrogen bond donors, while the 5-nitroso oxygen and pyrimidine nitrogens act as acceptors. This results in rigid 3D lattice frameworks that readily trap water[3].

  • Thermal Sensitivity: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of similar 5-nitrosopyrimidines indicate that these compounds can undergo exothermic decomposition at elevated temperatures[6],[7]. Therefore, crystallization must be driven by anti-solvent addition or controlled cooling rather than evaporative crystallization.

  • Solvent Causality: The compound exhibits poor solubility in cold water and non-polar organics, but high solubility in aprotic polar solvents like N,N-Dimethylformamide (DMF). Methanol serves as an ideal anti-solvent because it disrupts the hydration sphere without causing the rapid, uncontrolled crash-out that traps impurities[8].

Experimental Workflow

G Start 6-Chloro-N2-methylpyrimidine- 2,4-diamine Nitrosation Nitrosation (NaNO2, aq. Acid, 0-5°C) Start->Nitrosation PrimaryCryst Primary Reactive Crystallization (Precipitation & Filtration) Nitrosation->PrimaryCryst In-situ precipitation Dissolution Dissolution in DMF (40-50°C) PrimaryCryst->Dissolution Crude solid Antisolvent Anti-Solvent Addition (Methanol) Dissolution->Antisolvent Polish filtration Cooling Controlled Cooling (0-5°C, 0.15°C/min) Antisolvent->Cooling Supersaturation Isolation Filtration & Vacuum Drying (45°C, 50 mbar) Cooling->Isolation Crystal growth Final Pure 6-Chloro-2-N-methyl- 5-nitrosopyrimidine-2,4-diamine Isolation->Final

Figure 1: Reactive crystallization and recrystallization workflow for the 5-nitrosopyrimidine.

Step-by-Step Methodologies

Protocol A: Primary Reactive Crystallization (In Situ)

Objective: Maximize yield and minimize salt occlusion during the initial nitrosation.

  • Reaction: Dissolve 6-chloro-N2-methylpyrimidine-2,4-diamine in a 10% (v/v) aqueous formic acid solution. Chill the reactor to 0–5 °C.

  • Nitrosation: Add a concentrated aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) dropwise over 60 minutes. Maintain the internal temperature below 5 °C to prevent the formation of oxidative byproducts and thermal degradation of the nitroso group[9].

  • Aging: Stir the deep-colored suspension for 2 hours at 5 °C. The 5-nitrosopyrimidine will precipitate as a fine crystalline solid.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake sequentially with ice-cold water (3 × 2 Vol) to remove residual sodium formate and unreacted NaNO2​ , followed by a final wash with cold ethanol (1 Vol) to displace water.

  • Drying: Dry the crude solid under vacuum (50 mbar) at 45 °C for 12 hours. Crucial: Do not exceed 50 °C to prevent thermal degradation[6].

Protocol B: High-Purity Recrystallization (Solvent/Anti-Solvent)

Objective: Achieve >99% HPLC purity and a uniform crystal habit suitable for downstream cyclization.

  • Dissolution: Suspend the crude 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine in DMF (approx. 5 mL/g of crude). Heat gently to 45 °C under agitation until complete dissolution is achieved.

  • Polish Filtration: Pass the warm solution through a 0.45 µm PTFE membrane to remove any insoluble particulate matter or residual inorganic salts.

  • Anti-Solvent Addition: Transfer the filtrate to a crystallization vessel equipped with an overhead stirrer. Maintain at 40 °C. Add Methanol (Anti-solvent, 15 mL/g) dropwise at a rate of 0.5 mL/min[8].

  • Seeding (Optional but Recommended): Once 30% of the methanol has been added, introduce 0.5% (w/w) pure seed crystals to induce controlled nucleation, preventing oiling out.

  • Cooling Profile: Once all methanol is added, cool the suspension linearly from 40 °C to 5 °C over 4 hours (approx. 0.15 °C/min).

  • Harvesting: Filter the purified crystals, wash with cold methanol, and dry under vacuum at 45 °C to constant weight.

Quantitative Data: Solvent Screening

The selection of the recrystallization solvent system dictates both the purity and the physical properties of the final API intermediate.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)Crystal HabitCausality & Notes
DMF / Water 1 : 492%96.5%Fine needlesProne to trapping water in the lattice; requires extended drying times.
DMF / Methanol 1 : 388%99.2%PrismsOptimal balance of purity and filterability; disrupts hydrate formation.
DMSO / Acetone 1 : 485%98.0%AgglomeratesHigh purity, but poor bulk flow properties due to agglomeration.
Methanol (reflux) N/A45%97.5%MicrocrystallinePoor solubility limits throughput; thermal stress induces minor degradation.

Trustworthiness & Self-Validating Systems

To ensure the protocol is self-validating, researchers must monitor the mother liquor's UV-Vis absorbance. 5-Nitrosopyrimidines exhibit strong characteristic absorption bands in the visible region. A sudden, quantifiable drop in the absorbance of the mother liquor during anti-solvent addition confirms successful supersaturation depletion.

Additionally, Karl Fischer (KF) titration should be employed post-drying to differentiate between surface moisture and true water of crystallization. Because 5-nitrosopyrimidines frequently crystallize as stable hydrates[3], a KF value that plateaus at a stoichiometric ratio (e.g., ~9% w/w for a dihydrate) rather than dropping to zero validates the structural integrity of the crystal lattice rather than indicating incomplete drying.

References

  • [6] Thermal studies on metal complexes of 5-nitrosopyrimidine derivatives IV. AKJournals.6

  • [7] Thermal studies on metal complexes of 5-Nitrosopyrimidine derivatives. ResearchGate. 7

  • [1] Application Notes and Protocols for the Synthesis of Purine Derivatives Using Ethyl 2-Amino-2-Cyanoacetate. Benchchem. 1

  • [5] CN108558776A - The preparation method of 2,4-diamino-5-nitroso-6-hydroxy pyrimidines and guanine. Google Patents. 5

  • [3] 2-Amino-4,6-dimethoxy-5-nitrosopyrimidine–water (4/3). ResearchGate. 3

  • [8] Electronic Supplementary Information (ESI) - 4-Methoxy-N6-methyl-5-nitrosopyrimidine-2,6-diamine. The Royal Society of Chemistry. 8

  • [9] ChemInform Abstract: N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines. ResearchGate. 9

  • [2] Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST. ACS Publications. 2

  • [4] US2525150A - Method of preparing substituted pteridines. Google Patents. 4

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Purine Derivatives Using 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Introduction: The Strategic Value of Pyrimidine-to-Purine Synthesis Purine derivatives are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of molecules targeting a vast array...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrimidine-to-Purine Synthesis

Purine derivatives are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of molecules targeting a vast array of biological targets, including kinases, polymerases, and G-protein-coupled receptors.[1] Their structural similarity to endogenous nucleobases allows them to function as effective enzyme inhibitors and signaling modulators.[1] While numerous methods exist for purine synthesis, the construction of the purine scaffold from a pre-functionalized pyrimidine ring offers a highly modular and strategic approach for generating chemical diversity.[2]

This guide provides a detailed exploration of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine , a versatile and strategically-designed precursor for the synthesis of complex purine derivatives. We will dissect the intrinsic reactivity of this building block and provide detailed protocols for its conversion into therapeutically relevant purine scaffolds. The methodologies described herein are grounded in the principles of the Traube purine synthesis, a classic and robust method for forming the imidazole ring onto a 4,5-diaminopyrimidine intermediate.

Dissecting the Precursor: Reactivity and Strategic Design

The utility of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine lies in its distinct reactive sites, which can be manipulated in a controlled sequence to build the target purine. Understanding these sites is critical for experimental design.

  • The 5-Nitroso Group (-NO): This is the key functional group for initiating the formation of the imidazole portion of the purine. Through a straightforward reduction, it is converted to a 5-amino group, creating the essential 4,5-diaminopyrimidine system required for cyclization.

  • The 6-Chloro Group (-Cl): This serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr). It provides a handle for introducing a wide variety of substituents at the 6-position of the final purine, a critical location for modulating biological activity and pharmacokinetic properties.

  • The 2-N-methylamino and 4-amino Groups: These groups are integral parts of the final purine structure, corresponding to the N-methylamino group at the 2-position and the amino group that will become part of the fused imidazole ring.

Figure 1: Key reactive sites of the pyrimidine precursor.

The Core Mechanism: From Nitrosopyrimidine to Purine

The transformation from the pyrimidine precursor to the purine core involves a two-step sequence: reduction followed by cyclization. This process creates the fused imidazole ring.

  • Reduction of the Nitroso Group: The 5-nitroso group is reduced to a 5-amino group. This step is critical as it generates the vicinal diamine functionality necessary for the subsequent ring closure.

  • Cyclization with a C1 Source: The resulting 4,5-diaminopyrimidine intermediate is reacted with a one-carbon (C1) electrophile. This reagent provides what will become the C8 atom of the purine ring, and intramolecular condensation closes the five-membered imidazole ring.

Traube_Synthesis Start 6-Chloro-2-N-methyl- 5-nitrosopyrimidine-2,4-diamine Intermediate 4,5,6-Triamino- 2-N-methyl-6-chloropyrimidine (Reactive Intermediate) Start->Intermediate Step 1: Reduction (e.g., Sodium Dithionite) Purine Substituted Purine Derivative Intermediate->Purine Step 2: Cyclization (e.g., Formamide, Orthoformate)

Caption: The core two-step pyrimidine-to-purine synthesis pathway.

Application Protocol 1: Synthesis of 6-Chloro-2-(methylamino)-9H-purin-8-amine

This protocol details the synthesis of an 8-aminopurine derivative. The cyclization is achieved using cyanogen bromide, which serves as the source for the C8 carbon and the exocyclic amino group.

Principle

The synthesis begins with the reduction of the 5-nitroso group to a 5-amino group using sodium dithionite, a mild and effective reducing agent for this transformation. The resulting unstable 4,5-diaminopyrimidine is not isolated but is immediately treated in situ with cyanogen bromide. The diamine attacks the electrophilic carbon of cyanogen bromide, leading to cyclization and formation of the 8-aminopurine.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine201.612.02 g10.0Starting material
Sodium Dithionite (Na₂S₂O₄)174.115.22 g30.0Reducing agent (3 equivalents)
Formic Acid (98%)46.0350 mL-Solvent and reaction medium
Cyanogen Bromide (CNBr)105.921.27 g12.0C1 source for cyclization (1.2 eq)
Water (deionized)18.02As needed-For workup
Ammonium Hydroxide (conc.)35.05As needed-For neutralization
Ethyl Acetate88.11As needed-Extraction solvent
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (2.02 g, 10.0 mmol) in 50 mL of formic acid.

  • Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium dithionite (5.22 g, 30.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A color change from deep blue/green to a lighter yellow or brown suspension should be observed, indicating the reduction of the nitroso group.

  • Intermediate Formation: Stir the reaction mixture at 0 °C for an additional 1 hour after the final addition of sodium dithionite. The slurry contains the transient 4,5-diamino intermediate.

  • Cyclization: To the cold reaction mixture, add a solution of cyanogen bromide (1.27 g, 12.0 mmol) in 10 mL of water dropwise. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation:

    • Carefully pour the reaction mixture into 200 mL of ice water.

    • Neutralize the solution to pH 7-8 by the slow addition of concentrated ammonium hydroxide.

    • A precipitate should form. Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

    • Dry the solid under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the pure 6-chloro-2-(methylamino)-9H-purin-8-amine.

Application Protocol 2: Synthesis of 6-Chloro-2-(methylamino)-8-phenyl-9H-purine

This protocol illustrates the synthesis of an 8-substituted purine, which is a common motif in kinase inhibitors. The C8-phenyl group is introduced by using benzaldehyde as the C1 source.

Principle

Similar to the previous protocol, the synthesis commences with the reduction of the nitroso group to form the 4,5-diaminopyrimidine. This intermediate then undergoes a condensation reaction with benzaldehyde to form a Schiff base (imine) at the more nucleophilic 5-amino position. An oxidative cyclization, often facilitated by an oxidizing agent or air, then occurs to form the aromatic imidazole ring.[3]

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine201.612.02 g10.0Starting material
Sodium Dithionite (Na₂S₂O₄)174.115.22 g30.0Reducing agent (3 equivalents)
N,N-Dimethylformamide (DMF)73.0950 mL-Solvent
Benzaldehyde106.121.17 g (1.12 mL)11.0C1 source for cyclization (1.1 eq)
Water (deionized)18.02As needed-For workup
Ethyl Acetate88.11As needed-Extraction solvent
Brine-As needed-For washing
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (2.02 g, 10.0 mmol) in 50 mL of DMF.

  • Reduction: Add sodium dithionite (5.22 g, 30.0 mmol) to the suspension. Heat the mixture to 80 °C. The color should change from blue/green to a clear yellow/brown solution over approximately 1 hour.

  • Cyclization: After cooling the mixture to room temperature, add benzaldehyde (1.12 mL, 11.0 mmol).

  • Oxidative Cyclization: Heat the reaction mixture to 120 °C and stir for 6 hours. It is often beneficial to bubble a gentle stream of air through the reaction mixture (via a needle) to facilitate the oxidative aromatization step.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into 300 mL of ice water.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 6-chloro-2-(methylamino)-8-phenyl-9H-purine.

Application Protocol 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the diversification of the purine core by displacing the 6-chloro group with an amine nucleophile, a key step in building libraries of potential drug candidates.

Principle

The electron-deficient nature of the purine ring system makes the 6-chloro group susceptible to displacement by nucleophiles. This reaction typically proceeds under mild conditions, often with a base to neutralize the HCl generated. This late-stage functionalization allows for the rapid generation of analogs from a common intermediate.

Caption: General workflow for late-stage diversification at the C6 position.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
6-Chloro-2-(methylamino)-8-phenyl-9H-purine271.72272 mg1.0Starting material (from Protocol 2)
Piperidine85.15170 mg (0.20 mL)2.0Nucleophile (2 equivalents)
N,N-Diisopropylethylamine (DIPEA)129.24259 mg (0.35 mL)2.0Non-nucleophilic base (2 eq)
n-Butanol74.1210 mL-Solvent
Step-by-Step Protocol
  • Reaction Setup: In a microwave vial or a sealed tube, combine 6-chloro-2-(methylamino)-8-phenyl-9H-purine (272 mg, 1.0 mmol), piperidine (0.20 mL, 2.0 mmol), and DIPEA (0.35 mL, 2.0 mmol) in 10 mL of n-butanol.

  • Reaction: Seal the vessel and heat the mixture to 120 °C for 4-12 hours (or heat in a microwave reactor at 150 °C for 30-60 minutes). Monitor for the disappearance of starting material by LC-MS.

  • Workup and Isolation:

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography to obtain the desired 2-(methylamino)-8-phenyl-6-(piperidin-1-yl)-9H-purine.

References

  • Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes. [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. [Link]

  • Indiana University School of Medicine. (1997, December 4). Purine and Pyrimidine Metabolism. [Link]

  • Gooding, O. W., Vo, L., Bhattacharyya, S., & Labadie, J. W. (2000). Solid Phase Synthesis of Purines from Pyrimidines. ACS Combinatorial Science, 2(3), 185–189. [Link]

  • Ahern, H. (2019, January 25). Purine Biosynthesis. News-Medical.net. [Link]

  • Surendranath College. PURINE SYNTHESIS. [Link]

  • Wang, S. F., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1591. [Link]

  • Jafar, N. N. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Bebbington, D., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-70. [Link]

  • An, H., & Cook, P. D. (2006). US7105666B2 - Synthesis of purine derivatives.
  • Zampieri, M., et al. (2017). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. PLoS ONE, 12(9), e0184225. [Link]

  • DAV University. Nucleotide metabolism. [Link]

  • Siodłak, D., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. International Journal of Molecular Sciences, 24(10), 8913. [Link]

  • Koutsimou, M., et al. (2021). Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation. ChemistryOpen, 10(12), 1234-1241. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

A Guide for Medicinal Chemists and Process Development Scientists Welcome to the technical support center for the synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. This critical intermediate is foundation...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Medicinal Chemists and Process Development Scientists

Welcome to the technical support center for the synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. This critical intermediate is foundational in the development of various therapeutic agents, yet its synthesis can present challenges related to yield and purity. This guide, structured in a responsive question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to empower researchers to overcome common experimental hurdles. As Senior Application Scientists, our goal is to explain not just the "how," but the critical "why" behind each procedural step.

Section 1: Synthesis Overview and Reaction Mechanism

The synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is achieved through the electrophilic C-nitrosation of its precursor, 6-chloro-2-N-methylpyrimidine-2,4-diamine. The reaction relies on the in-situ generation of a nitrosating agent, typically nitrous acid (HONO) from sodium nitrite, under controlled acidic conditions.

The pyrimidine ring, activated by the electron-donating effects of the two amino groups, is susceptible to electrophilic attack at the C5 position. The nitrosonium ion (NO⁺), the active electrophile, is generated from nitrous acid upon protonation and subsequent loss of water.[1] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

reaction_pathway substrate 6-chloro-2-N-methyl- pyrimidine-2,4-diamine intermediate Wheland-type Intermediate substrate->intermediate + NO⁺ (from NaNO₂/H⁺) product 6-chloro-2-N-methyl-5-nitroso- pyrimidine-2,4-diamine intermediate->product - H⁺

Caption: General reaction pathway for C5-nitrosation of the pyrimidine core.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each problem is presented as a question, followed by an analysis of potential causes and actionable solutions.

Question 1: My reaction yield is very low or I'm recovering only starting material. What went wrong?

This is the most frequent issue, and it almost always points to suboptimal reaction conditions, particularly pH control and reagent stability.

  • Cause A: Incorrect pH of the Reaction Medium

    • Expertise & Experience: The nitrosation of aromatic amines is exquisitely sensitive to pH. The key is balancing two competing factors: the activation of the nitrosating agent and the deactivation of the pyrimidine substrate.

    • Causality: Nitrous acid (HONO) is formed from sodium nitrite under acidic conditions. This HONO must then be protonated to form the active electrophile, the nitrosonium ion (NO⁺).[1] However, if the medium is too acidic (pH < 3), the amino groups on your pyrimidine starting material will be protonated. This converts them from strongly activating, electron-donating groups into deactivating, electron-withdrawing groups (-NH₃⁺), which shuts down the electrophilic substitution reaction. Conversely, at a higher pH (pH > 5), the concentration of the active NO⁺ electrophile is too low for the reaction to proceed efficiently.

    • Solution:

      • Buffer the Reaction: Instead of just adding a strong acid, perform the reaction in a buffered solution, such as an acetic acid/sodium acetate system, to maintain a stable pH between 3.5 and 4.5.

      • Monitor pH: Use a calibrated pH meter to monitor the reaction. Do not rely on pH paper. Check the pH upon addition of the sodium nitrite solution and adjust as necessary with dilute acetic acid or sodium bicarbonate.

  • Cause B: Inefficient Generation or Decomposition of Nitrous Acid

    • Expertise & Experience: Nitrous acid is unstable and must be generated in situ at low temperatures.[2] Adding the nitrite source improperly can lead to its decomposition before it can react.

    • Causality: If sodium nitrite is added too quickly or at too high a temperature, the nitrous acid formed can disproportionate or decompose into other nitrogen oxides, which are less effective nitrosating agents.

    • Solution:

      • Maintain Low Temperature: Keep the reaction vessel in an ice bath to maintain a temperature of 0-5 °C throughout the addition of sodium nitrite.

      • Slow, Subsurface Addition: Prepare a fresh aqueous solution of sodium nitrite and add it dropwise to the acidic solution of your pyrimidine substrate with vigorous stirring. Ensure the addition is subsurface (below the liquid level) to promote rapid mixing and reaction, minimizing decomposition in the headspace.

Question 2: The reaction mixture turns dark brown or black, and I isolate a tarry, impure product. What is causing this decomposition?

Dark coloration is a clear sign of side reactions or product degradation. This is often linked to temperature control and excess nitrosating agent.

  • Cause A: Over-Nitrosation and Oxidative Side Reactions

    • Expertise & Experience: While the C5 position is the primary site of attack, excess nitrosating agent, especially under overly acidic conditions or at elevated temperatures, can lead to further reactions.

    • Causality: The nitroso group can be oxidized to a nitro group. Furthermore, primary aromatic amines can form unstable diazonium salts which can decompose and polymerize, leading to complex, colored impurities.[1] Although the target molecule has secondary and primary amino groups, the reaction environment can be harsh.

    • Solution:

      • Stoichiometric Control: Use a slight excess, but not a large excess, of sodium nitrite. A molar ratio of 1.1 to 1.2 equivalents relative to the pyrimidine substrate is typically sufficient.

      • Temperature Discipline: Strictly maintain the 0-5 °C temperature range. Do not let the reaction warm up until the nitrosation is complete (as determined by TLC or HPLC).

  • Cause B: Product Instability

    • Expertise & Experience: 5-nitrosopyrimidine compounds can be sensitive to heat and light. Prolonged reaction times or harsh workup conditions can degrade the desired product.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed, proceed immediately with the workup.

      • Quench the Reaction: After the reaction is complete, destroy any excess nitrous acid by adding a quenching agent like sulfamic acid or urea. This should be done while the solution is still cold. The quenching reaction produces nitrogen gas.

      • Gentle Workup: During extraction and isolation, avoid excessive heat. Use a rotary evaporator at a moderate temperature (<40 °C). Protect the product from direct light during storage.

Question 3: How can I effectively purify the final product away from unreacted starting material and colored impurities?

Purification is critical for obtaining a high-quality final product. A multi-step approach is often necessary.

  • Expertise & Experience: The polarity difference between the starting material and the 5-nitroso product is often sufficient for chromatographic separation, but recrystallization is a more scalable and often preferred method if a suitable solvent system can be found. Colored impurities are best removed with an activated carbon treatment.[3]

  • Trustworthiness & Self-Validation: A good purification protocol should yield a product with a sharp melting point and clean spectroscopic data (¹H NMR, ¹³C NMR, MS).

  • Recommended Purification Workflow:

    • Initial Isolation: After quenching the reaction, adjust the pH to ~7-8 with a base like sodium bicarbonate to precipitate the crude product. Filter, wash with cold water, and dry.

    • Decolorization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated carbon and stir at an elevated temperature for 15-30 minutes.[3]

    • Hot Filtration: Filter the hot solution through a pad of celite to remove the carbon. This step is crucial and must be done quickly to prevent premature crystallization.[3]

    • Recrystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by filtration.[4][5]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A1: The reaction is typically carried out in an aqueous acidic medium to facilitate the formation of nitrous acid. Water is often the primary solvent, with an acid like acetic acid or dilute hydrochloric acid used to control the pH. If the pyrimidine substrate has poor aqueous solubility, a co-solvent like ethanol or THF can be used, but this may require optimization.

  • Q2: Can I use a catalyst to improve the reaction rate or yield?

    • A2: Yes, certain anions are known to catalyze nitrosation reactions. Thiocyanate (SCN⁻) is a particularly effective catalyst.[6][7] It reacts with the nitrosating species to form nitrosyl thiocyanate (ON-SCN), which is a more potent nitrosating agent. A catalytic amount of potassium thiocyanate (KSCN) can be added to the reaction mixture, but this should be done with care as it can also accelerate side reactions if not properly controlled.

  • Q3: How do I monitor the reaction's progress?

    • A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material and the product. The nitroso product is often a colored (typically yellow, green, or blue) compound, which can also provide a visual cue. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be used.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Sodium nitrite is an oxidizer and is toxic. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. N-nitroso compounds are often potent carcinogens; while C-nitroso compounds are generally considered less hazardous, the product should be handled with care in a well-ventilated fume hood.[6] The quenching step with sulfamic acid or urea will evolve nitrogen gas, so ensure the system is not sealed.

Section 4: Recommended Experimental Protocols

Protocol 1: Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 6-chloro-2-N-methylpyrimidine-2,4-diamine (1.0 eq) in a mixture of water and acetic acid to achieve a pH of approximately 4.0.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. Add this solution dropwise to the stirred pyrimidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Slowly add a small amount of sulfamic acid or urea to the reaction mixture to destroy excess nitrous acid. Stir for 15 minutes; gas evolution should be observed and then cease.

  • Isolation: Carefully adjust the pH of the mixture to 7 with a cold, saturated sodium bicarbonate solution. The product should precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (if needed): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add 1-2% (w/w) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a celite pad to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Section 5: Data Summary Table

The following table provides a quick reference for the key parameters in this synthesis.

ParameterRecommended ValueRationale & Notes
Temperature 0-5 °CPrevents decomposition of nitrous acid and minimizes side reactions.[2]
pH 3.5 - 4.5Optimal balance between activating the nitrosating agent and preventing protonation of the substrate.[6]
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsSufficient to drive the reaction to completion while minimizing over-nitrosation.
Reaction Time 1 - 3 hoursTypically sufficient for full conversion. Monitor by TLC to avoid product degradation over time.
Quenching Agent Sulfamic Acid or UreaSafely neutralizes excess, unstable nitrous acid before workup.
Expected Yield 75-90% (unoptimized)Yield is highly dependent on strict adherence to temperature and pH control.

Section 6: Logical Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving issues with the synthesis.

troubleshooting_workflow start Start Synthesis check_yield Reaction Complete. Is Yield Acceptable? start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure/Dark Product check_yield->impure_product Yes, but Impure success High Yield & Purity END check_yield->success Yes check_ph Was pH monitored and maintained at 3.5-4.5? low_yield->check_ph check_temp Was temperature kept at 0-5°C during addition? check_ph->check_temp Yes fix_ph Action: Use buffer and monitor with pH meter. check_ph->fix_ph No check_reagents Were NaNO₂ and substrate of high purity? check_temp->check_reagents Yes fix_temp Action: Improve cooling and use slow, dropwise addition. check_temp->fix_temp No fix_reagents Action: Use fresh, high- purity reagents. check_reagents->fix_reagents No check_reagents->success Yes, re-run check_stoich Was NaNO₂ stoichiometry controlled (~1.1 eq)? impure_product->check_stoich check_quench Was reaction quenched promptly after completion? check_stoich->check_quench Yes fix_stoich Action: Use precise stoichiometry. check_stoich->fix_stoich No fix_quench Action: Quench with sulfamic acid post-reaction. check_quench->fix_quench No purify Action: Purify via activated carbon & recrystallization. check_quench->purify Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Lijinsky, W. (1999). Conditions for acid catalysed luminal nitrosation are maximal at the gastric cardia. Gut, 44(1). Available at: [Link]

  • Wikipedia. (2023). Nitrosation and nitrosylation. Available at: [Link]

  • Townsend, L. B., & Wise, D. S. (1997). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 40(6), 894-900. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), 34-45. Available at: [Link]

  • Douglass, M. L., & Kabacoff, B. L. (1980). Catalysis and inhibition of N-nitrosation reactions. Journal of the Society of Cosmetic Chemists, 31(4), 175-190. Available at: [Link]

  • Wang, J., & Fasan, R. (2021). Biocatalytic Strategies for Nitration Reactions. JACS Au, 1(1), 8-23. Available at: [Link]

  • Henkel K.-G. (1974). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. Google Patents, US3843657A.
  • Michigan State University Department of Chemistry. Amine Reactivity. Available at: [Link]

  • Ma, L., et al. (2015). Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. Chemical Biology & Drug Design, 85(3), 324-333. Available at: [Link]

  • Wang, Y. (2007). Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening. The Journal of Organic Chemistry, 72(23), 8820-8827. Available at: [Link]

  • University of Oxford. 10. Pyrimidines. Available at: [Link]

  • Wikipedia. (2023). List of purification methods in chemistry. Available at: [Link]

  • Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]

Sources

Optimization

reducing impurities during 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine production

Welcome to the Technical Support Center for Pyrimidine Nitrosation Workflows. This guide is designed for researchers and drug development professionals scaling the synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Nitrosation Workflows. This guide is designed for researchers and drug development professionals scaling the synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine .

The nitrosation of 6-chloro-N2-methylpyrimidine-2,4-diamine is a critical junction in pyrimidine-based drug development. Because this intermediate contains a secondary amine and a highly activated pyrimidine core, the reaction is highly susceptible to generating mutagenic nitrosamines, over-oxidation products, and hydrolysis impurities. This guide provides the mechanistic causality behind these issues and field-proven protocols to mitigate them.

Reaction Workflow & Impurity Pathways

NitrosationPathway SM 6-chloro-N2-methylpyrimidine-2,4-diamine (Starting Material) Reagents NaNO2 / Acidic Medium (NO+ Source) SM->Reagents Product 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (Desired Product) Reagents->Product C5-Nitrosation (Thermodynamic) Imp1 NDSRI Impurity (N-Nitrosation at C2) Reagents->Imp1 Excess NO+ (Kinetic) Imp2 Hydrolysis Impurity (6-hydroxy derivative) Reagents->Imp2 H2O / Heat (SNAr) Imp3 Oxidation Impurity (5-nitro derivative) Reagents->Imp3 HNO3 / Oxidation (Excess Reagent)

Reaction workflow and impurity formation pathways during nitrosation.

Troubleshooting FAQs

Q1: Why is a mutagenic N-nitrosamine impurity forming in my product, and how do I suppress it to meet ICH M7 guidelines? A: Your starting material contains a secondary amine at the C2 position (-NHCH₃). While electrophilic aromatic substitution (C-nitrosation) at the C5 position is thermodynamically favored due to the electron-donating amino groups[1], the N-nitrosation of the secondary amine by the nitrosonium ion ( NO+ ) is a kinetically rapid competing reaction[2]. This generates a Nitrosamine Drug Substance Related Impurity (NDSRI), which is heavily scrutinized by regulatory agencies[3]. Mitigation: To favor the thermodynamic C5-nitrosation, you must maintain strict stoichiometric control of NaNO₂ (maximum 1.05 equivalents) and keep the reaction temperature strictly between 0–5 °C. Crucially, you must incorporate a chemical scavenger (such as sulfamic acid) during the quench phase to destroy any residual NO+ before it can react with the secondary amine during product isolation[4].

Q2: My LC-MS data shows a significant +16 Da mass shift. What causes this, and how do I prevent the formation of the 5-nitro impurity? A: A +16 Da shift indicates the over-oxidation of your desired 5-nitroso group to a 5-nitro group. In aqueous acidic media, nitrous acid ( HNO2​ ) is unstable and disproportionates into nitric oxide ( NO ) and nitric acid ( HNO3​ ). Nitric acid is a potent oxidant that readily converts the newly formed 5-nitroso pyrimidine into the 5-nitro derivative[1]. Mitigation: This is caused by localized high concentrations of the nitrosating agent. Prevent this by using a sub-surface, dropwise addition of the NaNO₂ solution coupled with vigorous mechanical stirring. Never dump the reagent into the reactor.

Q3: I am losing significant yield to a dechlorination event (6-hydroxy impurity). Why is the C-Cl bond breaking? A: The introduction of the strongly electron-withdrawing 5-nitroso group renders the pyrimidine ring highly electron-deficient. This severely activates the C6-Cl bond towards Nucleophilic Aromatic Substitution (SNAr) by water molecules[5]. If the reaction is run in warm aqueous HCl, the chloro group is rapidly hydrolyzed to a 6-hydroxy (or 6-oxo tautomer) derivative. Mitigation: Minimize the water content in your reactor. Use glacial acetic acid as your primary reaction solvent instead of aqueous mineral acids, and ensure the temperature never exceeds 5 °C.

Quantitative Impurity Profiling

Use the following LC-MS parameters to track and validate the suppression of these specific impurities during your process optimization.

Impurity ProfileMechanism of FormationTheoretical m/z [M+H]⁺Primary Mitigation Strategy
Desired Product Thermodynamic C5-Nitrosation188.03 N/A (Target Molecule)
NDSRI Impurity Kinetic N-Nitrosation at C2217.02 Sulfamic acid quench; strict 1.02 eq NaNO₂ limit.
5-Nitro Impurity HNO3​ Over-oxidation204.03 Sub-surface NaNO₂ addition; vigorous mixing.
6-Hydroxy Impurity SNAr Hydrolysis of C6-Cl170.07 Glacial acetic acid solvent; temp < 5 °C.

Optimized Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system to minimize NDSRIs and hydrolysis events.

Step 1: Substrate Dissolution

  • Charge a jacketed reactor with 1.0 equivalent of 6-chloro-N2-methylpyrimidine-2,4-diamine.

  • Add 10 volumes of glacial acetic acid.

  • Validation Checkpoint: Ensure complete dissolution before proceeding. Suspended particles will create localized concentration gradients, leading to over-oxidation.

Step 2: Cryogenic Control

  • Cool the reactor internal temperature to 0–2 °C using a chiller circulator.

Step 3: Nitrosating Agent Preparation

  • Prepare a 30% w/v aqueous solution of Sodium Nitrite (NaNO₂). Calculate exactly 1.02 equivalents relative to the starting material.

Step 4: Sub-surface Addition (Critical Step)

  • Introduce the NaNO₂ solution via a sub-surface dip tube over 60–90 minutes.

  • Causality: Sub-surface addition prevents the escape of NO gas and ensures immediate dispersion, preventing the localized buildup of HNO2​ that leads to 5-nitro oxidation. Maintain internal temperature strictly < 5 °C.

Step 5: Aging & Monitoring

  • Stir the reaction mixture for 2 hours at 0–5 °C.

  • Validation Checkpoint: Pull a sample for HPLC analysis. The reaction is complete when residual starting material is < 0.5%. Do not over-age, as this promotes SNAr hydrolysis.

Step 6: Active Quenching

  • Add 0.05 equivalents of Sulfamic Acid (dissolved in minimal cold water) to the reactor.

  • Causality: Sulfamic acid instantaneously reduces unreacted HNO2​ to inert N2​ gas and sulfuric acid. This guarantees that no active nitrosating agent remains during the concentration/filtration steps, completely shutting down late-stage NDSRI formation.

Step 7: Isolation

  • Filter the precipitating yellow/orange product.

  • Wash the filter cake with cold water (3 x 2 volumes) to remove residual acetic and sulfuric acids.

  • Dry under vacuum at 40 °C to constant weight.

References

  • Ponting, D. J., Dobo, K. L., Kenyon, M. O., & Kalgutkar, A. S. (2022). "Strategies for Assessing Acceptable Intakes for Novel N-Nitrosamines Derived from Active Pharmaceutical Ingredients." Journal of Medicinal Chemistry. URL: [Link]

  • Manchuri, K. M., et al. (2025). "An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024." Medical Gas Research. URL: [Link]

  • (2021). "Nitrosation Particularities of 2-Alkylsubstituted 6-Hydroxypyrimidine-4(3H)-ones." AIP Conference Proceedings. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine in Organic Solvents

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine in organic solvents. As a s...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine in organic solvents. As a substituted pyrimidine, this compound's solubility can be influenced by its crystalline structure and the intricate interplay of its functional groups. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine exhibiting poor solubility in common organic solvents?

A1: The limited solubility of this compound likely stems from a combination of factors inherent to its molecular structure. The planar pyrimidine ring system can lead to strong intermolecular interactions, such as pi-pi stacking, in the solid state. Additionally, the presence of amino groups allows for hydrogen bonding, which contributes to a high crystal lattice energy that the solvent must overcome. The nitroso and chloro substituents further modulate the electronic properties and potential for intermolecular interactions.

Q2: What are the initial steps I should take when encountering solubility problems?

A2: Before exploring more complex methods, ensure you have covered the basics. Confirm the purity of your compound, as impurities can sometimes suppress solubility. A simple first step is to try gentle heating and agitation (e.g., vortexing or stirring). If that fails, sonication can provide the energy needed to break up solid aggregates and facilitate dissolution.[1][2]

Q3: Are there any general trends for the solubility of pyrimidine derivatives?

A3: Yes, studies on various pyrimidine derivatives have shown that their solubility is highly dependent on the nature of the substituents and the solvent.[3][4][5] For instance, the presence of polar groups can enhance solubility in more polar solvents, while non-polar side chains will favor less polar solvents. The solubility of pyrimidines generally increases with temperature.[3] Research on related compounds indicates that solvents like N,N-dimethylformamide (DMF) and methanol can be effective for some pyrimidine derivatives.[4][6]

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

This section provides a more in-depth, step-by-step workflow for addressing persistent solubility issues. The underlying principle is to systematically alter the solvent environment to better accommodate the solute.

Issue 1: Inadequate Solubility in a Single-Solvent System at Room Temperature

If you are struggling to dissolve the compound in a single organic solvent, a logical progression of techniques can be employed. The following workflow provides a decision-making framework for your experiments.

Solubility_Workflow start Start: Compound is Insoluble solvent_screening Step 1: Broad Solvent Screening (See Table 1) start->solvent_screening successful_dissolution Successful Dissolution solvent_screening->successful_dissolution Soluble failed_dissolution Still Insoluble solvent_screening->failed_dissolution Insoluble heating Step 2: Introduce Thermal Energy (Gentle Heating) failed_dissolution->heating heating->successful_dissolution Soluble sonication Step 3: Apply Mechanical Energy (Sonication) heating->sonication Insoluble sonication->successful_dissolution Soluble cosolvent Step 4: Modify Solvent System (Co-solvent Approach) sonication->cosolvent Insoluble cosolvent->successful_dissolution Soluble

Caption: A decision-making workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening

The first step is to perform a broad screening with a range of common organic solvents to identify a promising candidate or a starting point for a co-solvent system.

Objective: To empirically determine the solubility of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine in a variety of organic solvents.

Methodology:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate vials.

  • Add a measured volume (e.g., 100 µL) of a single solvent to each vial.

  • Vortex or stir the vials at a consistent speed for a set period (e.g., 30 minutes) at room temperature.

  • Visually inspect for complete dissolution. If the compound dissolves, add more solute in known increments until saturation is reached.

  • If the compound does not dissolve, proceed with the subsequent troubleshooting steps (heating, sonication).

Table 1: Common Organic Solvents for Screening

SolventPolarity IndexDielectric Constant (20°C)Key Characteristics
Aprotic Solvents
N,N-Dimethylformamide (DMF)6.436.7Highly polar, effective for many heterocyclic compounds.
Dimethyl Sulfoxide (DMSO)7.246.7Strong hydrogen bond acceptor, widely used for poorly soluble compounds.[7]
Acetonitrile (ACN)5.837.5Medium polarity, common in chromatography.
Acetone5.120.7A versatile solvent with moderate polarity.
Tetrahydrofuran (THF)4.07.5A less polar ether, good for compounds with some non-polar character.
Dichloromethane (DCM)3.19.1A non-polar solvent, useful for compounds with significant hydrophobic regions.
Protic Solvents
Methanol5.132.7A polar protic solvent capable of hydrogen bonding.
Ethanol4.324.5Similar to methanol but slightly less polar.[8][9]
Isopropanol3.919.9A less polar alcohol.
Protocol 2: The Co-solvent Approach

If single solvents are ineffective, a co-solvent system can significantly enhance solubility. Co-solvents work by reducing the polarity of the primary solvent (often a polar one like DMSO or methanol), making the environment more favorable for less polar solutes.[8][10]

Objective: To systematically evaluate binary solvent mixtures to identify a ratio that maximizes solubility.

Methodology:

  • Select a primary solvent in which the compound shows at least partial solubility (e.g., DMSO).

  • Choose a miscible co-solvent from Table 1 (e.g., ethanol or acetone).

  • Prepare a series of solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of DMSO:Ethanol).

  • Add a fixed amount of the compound to a fixed volume of each co-solvent mixture.

  • Agitate (vortex or stir) at a constant temperature and observe for dissolution. Note the optimal ratio for solubility.

Expert Tip: The combination of a strong solvent like DMSO with a less polar co-solvent can disrupt the water's hydrogen bonding network if present, which can increase the solubility of hydrophobic compounds.[]

Protocol 3: Leveraging Thermal and Mechanical Energy

A. Temperature Variation

The solubility of most organic solids increases with temperature.[12][13][14][15] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice forces.

Methodology:

  • Prepare a suspension of the compound in the solvent or co-solvent system of choice.

  • Gently heat the suspension in a water bath with continuous stirring.

  • Increase the temperature in small increments (e.g., 5-10°C), allowing time for equilibration at each step.

  • Observe the temperature at which complete dissolution occurs.

  • Crucially, allow the solution to cool back to room temperature to check for precipitation. If the compound remains in solution, you have successfully created a stable preparation. If it precipitates, the elevated temperature is only suitable for immediate use.

B. Sonication

Sonication uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high pressure and temperature, providing the mechanical energy to break apart solid aggregates and enhance dissolution.[1][16][17][18]

Methodology:

  • Prepare a suspension of the compound in the desired solvent system.

  • Place the vial in a bath sonicator. For more stubborn solids, a probe sonicator can be used, but care must be taken to avoid overheating.

  • Sonicate in short bursts (e.g., 2-5 minutes) followed by a cooling period to prevent excessive temperature increase.

  • Visually inspect for dissolution after each cycle.

Issue 2: The Compound is a Weak Base - Can pH be Adjusted in Organic Solvents?

The presence of two amino groups on the pyrimidine ring means the compound is basic and can be protonated. While pH is a concept formally defined in aqueous solutions, the acidity or basicity of the medium can still be modulated in protic organic solvents.

Considerations for Protic Organic Solvents (e.g., Methanol, Ethanol):

  • Acidification: Adding a small amount of a suitable acid (e.g., a solution of HCl in isopropanol or acetic acid) can protonate the basic nitrogen atoms, forming a more soluble salt.[10][19][20] This should be done judiciously, as excessive acid can lead to degradation.

  • Experimental Approach:

    • Suspend the compound in the chosen protic solvent.

    • Add the acidic solution dropwise while stirring.

    • Observe for any changes in solubility.

Note: This approach should be considered carefully, as it chemically modifies the compound in solution. Ensure this is compatible with your downstream applications.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4).
  • Sonication - Biochemistry & Molecular Biology Letters - TSI Journals. (2022, April 30). TSI Journals.
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21). Envirostar.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Effective Use of Sonication in Pharma Ingredient Solubilization - Patsnap Eureka. (2026, March 11).
  • Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022, July 4). Chemistry LibreTexts.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • Solubility - Wikipedia. (n.d.). Wikipedia.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2025, June 8).
  • Lab tip: use a bath sonicator to help dissolve solids - YouTube. (2025, March 22). YouTube.
  • Power of Sonication in Pharma Industry - Veeprho. (2025, August 3). Veeprho.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Applied Pharmaceutical Science.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.). Revue Roumaine de Chimie.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. (2014, March 3). SciSpace.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). World Scientific News.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). MedCrave.

Sources

Optimization

troubleshooting degradation of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine in solution

Welcome to the technical support resource for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for degradation issues encountered when handling this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

Q1: What are the primary structural features of this molecule that influence its stability in solution?

A1: The stability of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is dictated by three key structural motifs:

  • The 5-nitroso group (-N=O): N-nitroso compounds are known to be reactive and can be susceptible to degradation under various conditions, including exposure to acidic environments or UV light.[1][2]

  • The 6-chloro substituent: The chlorine atom on the electron-deficient pyrimidine ring is a potential leaving group, making the C6 position susceptible to nucleophilic attack, especially under basic conditions. This can lead to substitution with solvent molecules (e.g., hydrolysis to a hydroxyl group).[3]

  • The pyrimidine ring system: While generally stable, pyrimidine rings can undergo cleavage under harsh hydrolytic conditions (strong acid or base at elevated temperatures).[4][5]

Q2: My compound appears to be degrading in an aqueous buffer. What is the most likely cause?

A2: The most common cause of degradation in aqueous buffers is pH.

  • Acidic pH (pH < 6): N-nitroso compounds can exhibit instability in acidic solutions. The acidic environment can catalyze denitrosation (loss of the nitroso group).[1]

  • Basic pH (pH > 8): The C6-chloro substituent is prone to nucleophilic substitution by hydroxide ions, leading to the formation of the corresponding 6-hydroxy-pyrimidine derivative. Heating in alkaline solutions is a known method for degrading certain pyrimidine derivatives.[5] For optimal stability, solutions should be prepared fresh in a neutral pH range (pH 6.5-7.5) and used promptly.

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid Form: As a solid, the compound should be stored in a cool, dry, and dark place. A desiccator at 2-8°C is recommended. Material safety data sheets for similar chloropyrimidine compounds advise keeping containers tightly closed in a well-ventilated place.[3]

  • In Solution: Solutions are inherently less stable than the solid material. If storage is unavoidable, prepare the solution in a suitable aprotic solvent like anhydrous DMSO, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -20°C or below, protected from light. For many nitrosamines, fresh preparation before each experiment is strongly advised to ensure data integrity.[2]

Q4: I am observing a new peak in my HPLC analysis after leaving my solution on the benchtop. What could it be?

A4: A new peak appearing after benchtop exposure, especially under ambient light, strongly suggests photodegradation. Many nitroso and nitro-aromatic compounds are light-sensitive.[2] The new peak could be a rearranged isomer, a denitrosated product, or an oxidative degradation product. To confirm, re-run the experiment while rigorously protecting the solution from light at all stages (e.g., using amber vials or foil-wrapped containers).

Section 2: Troubleshooting Guide: Degradation in Solution

This guide provides a systematic approach to diagnosing and resolving stability issues.

Problem 1: Progressive loss of parent compound peak area in repeat HPLC injections.
Potential Cause Diagnostic Step Recommended Solution
pH-Mediated Hydrolysis Measure the pH of your solution. Analyze samples immediately after preparation and compare with samples aged for several hours in the same buffer.Prepare solutions fresh in a validated, neutral pH buffer (e.g., phosphate buffer, pH 7.0). If the experiment requires acidic or basic conditions, minimize the exposure time and consider running reactions at a lower temperature.
Photodegradation Prepare two identical samples. Expose one to ambient lab light and keep the other completely protected from light (wrapped in aluminum foil). Analyze both after a set time (e.g., 4 hours). A greater loss in the light-exposed sample confirms photosensitivity.Use amber glassware or foil-wrapped containers for all solution preparation, storage, and analysis. If using an autosampler, ensure its tray is covered or cooled.[2]
Oxidative Degradation Is your solvent old or has it been exposed to air for long periods? Are there any potential oxidizing agents (e.g., peroxides in THF or dioxane, dissolved oxygen) in your system?Use fresh, high-purity, or sparged solvents to minimize dissolved oxygen. If oxidative degradation is suspected, consider adding a small amount of an antioxidant, if compatible with your experimental system.
Thermal Degradation Is your solution being exposed to elevated temperatures (e.g., sonication, heated stir plate, autosampler without cooling)?Maintain solutions at a controlled, low temperature (e.g., 4°C) whenever possible. Avoid unnecessary heating.
Problem 2: Appearance of one or more new, unidentified peaks in the chromatogram.

This is a direct consequence of the issues listed in Problem 1. The identity of the new peak(s) provides clues to the degradation mechanism. The workflow below helps systematically identify the cause.

Caption: Workflow for a forced degradation study.

Protocol 2: Reverse-Phase HPLC Method for Stability Monitoring

Objective: To provide a baseline analytical method for separating the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection (UV): Diode Array Detector (DAD), monitor at a relevant wavelength (e.g., 254 nm, 280 nm, and lambda max).

  • Rationale: A gradient method is chosen to ensure the elution of both polar (e.g., hydrolyzed) and non-polar degradation products. The acidic mobile phase sharpens peaks for amine-containing compounds, but as noted, on-column stability should be monitored. If degradation is observed in the autosampler, keeping it cooled (e.g., 4°C) is critical. [2]

Section 4: Potential Degradation Pathways

The following diagram illustrates the most probable degradation reactions based on the chemical nature of the molecule.

Caption: Likely degradation pathways for the target compound.

References

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Institutes of Health. Available at: [Link]

  • Iraqi Journal of Science. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

  • ResearchGate. (2015). (PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Available at: [Link]

  • ResearchGate. (n.d.). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. Available at: [Link]

  • HIMEDIA. (n.d.). Material Safety Data Sheet - 2,4-Diamino-6-chloropyrimidine. Available at: [Link]

  • NextSDS. (n.d.). 6-CHLORO-5-NITROPYRIMIDINE-2,4-DIAMINE — Chemical Substance Information. Available at: [Link]

  • Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
  • Reddit. (2024). N-nitroso compound stability in acid. r/Chempros. Available at: [Link]

  • American Society for Microbiology. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: [Link]

  • ACS Publications. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology. Available at: [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Available at: [Link]

  • Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Welcome to the technical support guide for the purification of crude 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important synthetic intermediate. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Initial Assessment: What is the first step before attempting purification?

Answer: A thorough initial assessment of your crude material is paramount. Before committing to a large-scale purification method, you must understand the nature of your sample. This preliminary analysis will dictate the most efficient and effective purification strategy.

Recommended Preliminary Analysis:

  • Visual Inspection: Note the color and physical state of the crude product. Nitroso compounds are often intensely colored (typically blue, green, or brown), which can be a useful visual tracker but can also indicate persistent impurities.

  • Thin-Layer Chromatography (TLC): This is an indispensable tool for visualizing the complexity of your crude mixture.[1]

    • Objective: To identify the number of components and determine a preliminary solvent system for column chromatography.

    • Procedure: Spot the crude material on a silica gel TLC plate and develop it with various solvent systems of increasing polarity (e.g., start with 20% ethyl acetate in hexanes and gradually increase the ethyl acetate proportion).

    • Interpretation: A single spot suggests high purity, making recrystallization a viable option. Multiple spots indicate the need for chromatography.

  • Solubility Testing: Test the solubility of a small amount of crude material in a range of common laboratory solvents (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, hexanes) at both room temperature and upon heating. This data is crucial for selecting a recrystallization solvent.[2]

  • Proton NMR (¹H NMR) Spectroscopy: If possible, obtain a ¹H NMR spectrum of the crude material. This can provide a rough estimate of purity and reveal the structural nature of major impurities, which can inform the choice of work-up procedures (e.g., an acidic wash to remove basic impurities).

Decision Guide: Selecting the Right Purification Method

The choice between recrystallization and column chromatography depends primarily on the purity of your crude material and the nature of the impurities. The following decision tree can guide your selection.

G start Start: Crude Material Analysis tlc Run TLC Analysis start->tlc purity_check Is the desired product >90% pure with few, distinct impurity spots? tlc->purity_check recrystallization Primary Method: Recrystallization purity_check->recrystallization Yes chromatography Primary Method: Column Chromatography purity_check->chromatography No solubility_check Do impurities have different solubility profile than product? recrystallization->solubility_check recrystallization_confirm Proceed with Recrystallization solubility_check->recrystallization_confirm Yes chromatography_confirm Proceed with Column Chromatography solubility_check->chromatography_confirm No

Caption: Method selection workflow for purification.

Guide 1: Purification by Recrystallization
Q1: When is recrystallization the best choice for my compound?

Answer: Recrystallization is the most efficient method when your crude 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is of relatively high purity (generally >90%) and the impurities present have significantly different solubility characteristics from the product. It is excellent for removing small amounts of baseline impurities or highly soluble contaminants.

Q2: How do I select the optimal recrystallization solvent?

Answer: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] The impurities should either be insoluble at high temperatures or remain soluble upon cooling.

Step-by-Step Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature until the total volume is about 0.5 mL. If the solid dissolves completely, the solvent is unsuitable (product is too soluble).

  • If the solid does not dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid.

SolventBoiling Point (°C)PolarityComments
Ethanol (EtOH) 78PolarOften a good starting point for pyrimidine derivatives.[4]
Methanol (MeOH) 65PolarSimilar to ethanol, but the compound may have higher solubility.[2]
Ethyl Acetate (EtOAc) 77MediumGood for compounds of intermediate polarity.
Acetonitrile (MeCN) 82PolarCan be effective for nitrogen-containing heterocycles.
Water (H₂O) 100Very PolarGenerally, pyrimidine derivatives have some water solubility.[2][5] May be used as an anti-solvent in a solvent/anti-solvent system (e.g., Ethanol/Water).

Table 1. Common solvents for recrystallization screening.

Q3: Can you provide a detailed protocol for recrystallization?

Answer: Certainly. This protocol assumes you have already identified a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, non-soluble byproducts), perform a hot gravity filtration through fluted filter paper to remove them. This step is crucial for obtaining a high-purity final product.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Guide 2: Purification by Column Chromatography
Q4: My TLC shows a complex mixture. How do I approach column chromatography?

Answer: Column chromatography is the method of choice for separating complex mixtures.[6][7] For pyrimidine derivatives, normal-phase chromatography using silica gel is the most common starting point.[1][8]

G start Prepare Silica Slurry in Low-Polarity Eluent pack Pack Column Uniformly start->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute with Solvent System (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Characterize Pure Product evaporate->end

Caption: Standard workflow for flash column chromatography.

Q5: How do I select the right mobile phase for my column?

Answer: Your preliminary TLC analysis is the key. The goal is to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[1] This Rf value typically provides the best separation from impurities.

  • Common Systems: Start with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If the compound does not move, switch to a more polar system, such as dichloromethane (DCM) and methanol (MeOH).[8]

  • Gradient Elution: It is often best to start with a low-polarity mobile phase to elute non-polar impurities and then gradually increase the polarity to elute your product and any more polar impurities.

Q6: My compound appears to be degrading on the silica gel column. What can I do?

Answer: This is a common issue, as the surface of silica gel is acidic and can cause degradation of sensitive molecules.

Solution: Deactivate the silica gel. This can be done by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase (typically 0.1% to 1% by volume).[9] This neutralizes the acidic sites on the silica, minimizing on-column degradation. Always perform a small-scale test run first, as the additive can affect the separation.

Troubleshooting Common Purification Issues
ProblemPossible Cause(s)Recommended Solution(s)
Persistent Color in Final Product 1. The compound itself is naturally colored. 2. Presence of highly colored, polar impurities.Activated Carbon Treatment: Dissolve the product in a suitable hot solvent, add 1-2% (w/w) activated carbon, stir for 15-30 minutes, and perform a hot filtration through celite to remove the carbon before crystallization.[3]
Low Yield After Purification 1. Product loss during multiple transfers. 2. Inappropriate recrystallization solvent (product is too soluble). 3. Irreversible adsorption onto the silica column.1. Minimize transfers and extractions. 2. Re-evaluate the recrystallization solvent to ensure low solubility when cold.[3] 3. If using chromatography, consider deactivating the silica or using a less retentive stationary phase.
Product Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. Presence of impurities that depress the melting point.1. Choose a lower-boiling point solvent. 2. Try adding slightly more solvent or adding a seed crystal to induce crystallization instead of oiling.
Product Won't Elute from Column 1. The mobile phase is not polar enough. 2. The compound is highly polar and strongly adsorbed to the silica.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM). 2. If the product is still retained, consider flushing the column with a very polar mixture (e.g., 5-10% acetic acid in methanol), but be aware this may co-elute other polar impurities.

Table 2. Troubleshooting guide for common purification problems.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine? A1: Impurities often originate from the starting materials or side reactions. Common classes include:

  • Unreacted Starting Material: The non-nitrosated precursor, 6-chloro-2-N-methylpyrimidine-2,4-diamine.

  • Over-reaction/Side-reaction Products: Byproducts from the nitrosation reaction, which can be complex.

  • Residual Solvents: Solvents used in the preceding synthetic step.[3]

Q2: Which analytical techniques are best for final purity assessment? A2: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for accurately determining purity percentages and quantifying impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the purified product and ensuring no major impurities are present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. The melting point for the related compound 2,4-Diamino-6-chloropyrimidine is reported as 199-202 °C.[2][10]

References
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). ResearchGate. Available at: [Link]

  • 2,4-Diamino-6-chloropyrimidine. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). International Journal of ChemTech Research. Available at: [Link]

  • Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. (2020). ResearchGate. Available at: [Link]

  • Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. (2011). Google Patents.
  • 6-Chloropyrimidine-2,4-diamine. Chemsrc. Available at: [Link]

  • Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (2018). Google Patents.
  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. (2012). Arkivoc. Available at: [Link]

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Cytiva. Available at: [Link]

  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Qinmu Fine Chemical. Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). PMC, National Institutes of Health. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). PMC, National Institutes of Health. Available at: [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Università di Siena. Available at: [Link]

  • Any advice on a protein purification problem with His tag protein and Ni -NTA column? ResearchGate. Available at: [Link]

Sources

Optimization

preventing oxidation of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine during synthesis

Technical Support Center: Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine A Guide to Preventing Oxidative Degradation Welcome to the technical support center for the synthesis of 6-chloro-2-N-methyl-5-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

A Guide to Preventing Oxidative Degradation

Welcome to the technical support center for the synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges related to its stability, particularly its susceptibility to oxidation during synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and yield of your synthesis.

The synthesis of 5-nitrosopyrimidines is a critical step in the development of various active pharmaceutical ingredients (APIs). However, the nitroso (-N=O) functional group is sensitive and can readily oxidize to a nitro (-NO₂) group, leading to the formation of unwanted impurities, reduced yield, and downstream complications. This guide provides a systematic approach to understanding, troubleshooting, and preventing this oxidative side reaction.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning from its expected color to a yellow or brownish hue. What does this indicate?

A color change, particularly to a darker yellow or brown, is often a visual indicator of degradation or the formation of byproducts.[1] In the context of this synthesis, it strongly suggests the oxidation of the target 5-nitroso compound to its corresponding 5-nitro derivative or other colored impurities. Monitoring the reaction closely and taking immediate preventative measures is crucial.

Q2: What is the primary oxidation byproduct I should expect, and how can I detect it?

The most likely oxidation byproduct is 6-chloro-2-N-methyl-5-nitropyrimidine-2,4-diamine. The nitroso group is oxidized to a nitro group. This can occur when the reaction is exposed to atmospheric oxygen or other oxidizing agents.[2] The best way to detect and quantify this impurity is through chromatographic and mass spectrometry techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the components of your reaction mixture.[3][4]

Q3: Is an inert atmosphere absolutely necessary for this synthesis?

Yes. Given the sensitivity of the nitroso group to oxidation, conducting the synthesis under an inert atmosphere is highly recommended to ensure reproducibility and product purity.[5] Replacing reactive gases like oxygen with a non-reactive gas such as nitrogen or argon creates a protective environment that minimizes the risk of oxidative degradation.[6][7]

Q4: Can I add an antioxidant to the reaction? If so, which type is most effective?

Incorporating an antioxidant can be a very effective strategy. Antioxidants function by sacrificially oxidizing themselves or by terminating free-radical chain reactions that lead to product degradation.[8][9] The choice of antioxidant depends on your solvent system.

  • For aqueous or protic media: Water-soluble antioxidants like L-ascorbic acid or sodium metabisulfite are suitable choices.[1]

  • For organic, non-polar media: Lipid-soluble antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are more effective.[1][10]

Section 2: Understanding the Oxidation Pathway

The desired synthesis involves the nitrosation of the C5 position of the pyrimidine ring, typically using a nitrosating agent like nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[11][12] However, under non-ideal conditions, the electron-rich nitroso group of the product can be attacked by oxidizing species, leading to the formation of a stable 5-nitro byproduct.

Precursor 6-chloro-2-N-methyl- pyrimidine-2,4-diamine mid Precursor->mid + NaNO2, H+ Nitrosation Desired Product (5-Nitroso) Oxidation Oxidized Byproduct (5-Nitro) Nitrosation->Oxidation Further Oxidation (Exposure to Air) mid->Nitrosation  Nitrosation (Controlled Conditions) mid->Oxidation  Oxidation (O2, Excess Oxidant)

Caption: Desired nitrosation pathway vs. the competing oxidation side reaction.

Section 3: Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose issues based on experimental observations and implement effective solutions.

Symptom Potential Cause Recommended Solution & Rationale
Low Yield of Target Compound Oxidative Degradation: The primary cause of yield loss is often the conversion of the desired nitroso product into the nitro byproduct.[2]Implement an Inert Atmosphere: Use a Schlenk line or glove box to exclude oxygen.[7] This is the most direct way to prevent oxidation by atmospheric O₂. Add an Antioxidant: Introduce a suitable antioxidant (see Table 1) at the start of the reaction to scavenge any residual oxidants.[1]
Incomplete Nitrosation: Incorrect stoichiometry or suboptimal temperature can prevent the reaction from going to completion.[13][14]Optimize Reagent Stoichiometry: Ensure the correct molar ratios of the pyrimidine precursor, sodium nitrite, and acid. Control Temperature: Perform the nitrosation at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.
Presence of Multiple Byproducts (TLC/LC-MS) Moisture and Impurities: Water in solvents or impurities in starting materials can catalyze unwanted side reactions or degradation.[5]Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. Glassware should be oven-dried and cooled under an inert gas stream.[15] Verify Reagent Purity: Use high-purity starting materials to avoid introducing catalytic impurities.
Inconsistent Results / Poor Reproducibility Variable Exposure to Atmosphere: Inconsistent handling of the reaction setup can lead to varying levels of oxygen exposure between batches.Standardize Inert Atmosphere Technique: Develop a consistent Standard Operating Procedure (SOP) for all manipulations involving air-sensitive compounds.[16] Refer to Protocol 4.1 for best practices.

Section 4: Key Experimental Protocols for Oxidation Prevention

Protocol 4.1: Setting Up the Synthesis Under an Inert Atmosphere

This protocol describes the use of a standard Schlenk line to maintain an oxygen-free environment.

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at 125 °C overnight and allow it to cool in a desiccator.[15]

  • Assembly: Quickly assemble the glassware while still warm and immediately connect it to the Schlenk line manifold.

  • Purging Cycle: Perform at least three vacuum/inert gas (Nitrogen or Argon) backfill cycles to remove all atmospheric gases from the apparatus.

    • Evacuate the flask under vacuum for 5-10 minutes.

    • Slowly refill the flask with inert gas from the manifold.

    • Repeat this cycle two more times.

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by bubbling through an oil bubbler, to prevent air from leaking into the system.[15]

  • Reagent Addition: Add all solids, anhydrous solvents, and reagents via syringe through a rubber septum or under a strong counter-flow of inert gas.

Protocol 4.2: Degassing Reaction Solvents

Removing dissolved oxygen from solvents is critical for preventing oxidation.

  • Method: The "Freeze-Pump-Thaw" method is highly effective for degassing solvents.

  • Procedure:

    • Place the solvent in a robust flask equipped with a stopcock and connect it to the Schlenk line.

    • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

    • Pump: Open the stopcock to the vacuum line and evacuate the headspace for 10-15 minutes.

    • Thaw: Close the stopcock and thaw the solvent completely in a water bath. You may see bubbles of gas being released.

  • Repetition: Repeat this entire cycle at least three times to ensure the complete removal of dissolved gases. The solvent can then be transferred via cannula or syringe.

Section 5: Data and Parameter Summaries

Table 1: Recommended Antioxidants for Nitrosopyrimidine Synthesis
Antioxidant Solubility Mechanism of Action Typical Concentration Notes
L-Ascorbic Acid (Vitamin C) Water, Protic Solvents[10]Reducing Agent (sacrificially oxidized)[17]0.01 - 0.1% (w/v)Effective in acidic aqueous solutions. Can be added directly to the reaction mixture.
Sodium Metabisulfite Water[1]Reducing Agent, Oxygen Scavenger0.05 - 0.2% (w/v)Highly effective in aqueous media, particularly at acidic pH.[1]
Butylated Hydroxytoluene (BHT) Organic Solvents (e.g., THF, Dichloromethane)[8]Radical Chain Terminator[17]0.01 - 0.05% (w/v)Ideal for non-polar organic reactions. It is stable and has low toxicity.[8]
Butylated Hydroxyanisole (BHA) Organic Solvents[1]Radical Chain Terminator[17]0.01 - 0.05% (w/v)Similar to BHT, effective in organic media and stable across a range of pH values.[1]

Section 6: Workflow and Logic Diagrams

A systematic approach is key to resolving synthesis issues. The following workflow provides a logical path for troubleshooting.

decision decision process process solution solution start Start: Low Yield or Impurity Detected check_atmosphere Was reaction run under inert atmosphere? start->check_atmosphere implement_inert Implement Inert Atmosphere (Protocol 4.1) check_atmosphere->implement_inert No check_antioxidant Was an antioxidant used? check_atmosphere->check_antioxidant Yes implement_inert->check_antioxidant add_antioxidant Add Appropriate Antioxidant (Table 1) check_antioxidant->add_antioxidant No check_solvents Were solvents anhydrous and degassed? check_antioxidant->check_solvents Yes add_antioxidant->check_solvents dry_degas Dry and Degas Solvents (Protocol 4.2) check_solvents->dry_degas No check_conditions Review Reaction Conditions (Temp, Stoichiometry, Purity) check_solvents->check_conditions Yes dry_degas->check_conditions success Problem Resolved check_conditions->success

Caption: A logical workflow for troubleshooting oxidation-related issues.

References

  • Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. Available at: [Link]

  • Slideshare. (n.d.). Pharmaceutical Antioxidants. Available at: [Link]

  • Patsnap Eureka. (2026). How to Reduce Oxidation in Organic Compounds. Available at: [Link]

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Available at: [Link]

  • Inert Corporation. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Available at: [Link]

  • CD Formulation. (n.d.). Antioxidants. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]

  • Brown, D. J., & Cowden, W. B. (1980). Pyrimidine N-oxides, III. The oxidation of 5-nitrosopyrimidine-4,6-diamine. Australian Journal of Chemistry. Available at: [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Taylor, E. C., & Sowinski, F. (1975). Pyrimidine N-oxides. Oxidation of 5-nitroso-2,4,6-triaminopyrimidine. ResearchGate. Available at: [Link]

  • Hurst, D. T., & Salih, K. M. (1981). Action of nitrous acid on some methylpyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • LibreTexts Chemistry. (2023). 12.5: Nitrosation. Available at: [Link]

  • Raza, A., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available at: [Link]

  • Veeprho. (2020). Chemistry for The Formation of Nitrosamines. Available at: [Link]

  • Sarmah, B., & Deka, S. (2020). Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine vs. 6-Chloro-2,4-diaminopyrimidine

Executive Summary In the synthesis of complex heterocyclic therapeutics—such as kinase inhibitors, purine analogs, and pteridine derivatives—the pyrimidine core serves as a fundamental building block. The functionalizati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex heterocyclic therapeutics—such as kinase inhibitors, purine analogs, and pteridine derivatives—the pyrimidine core serves as a fundamental building block. The functionalization of this core relies heavily on Nucleophilic Aromatic Substitution (SNAr). This guide provides an objective, data-driven comparison of the SNAr reactivity between two critical intermediates: 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (Compound A) and 6-chloro-2,4-diaminopyrimidine (Compound B) .

By analyzing the profound electronic influence of the 5-nitroso group, this guide equips drug development professionals with the mechanistic causality and self-validating protocols necessary to optimize synthetic workflows, minimize thermal degradation, and maximize reaction yields.

Electronic Effects & Mechanistic Causality

The reactivity of a pyrimidine ring toward SNAr is dictated by its electron density. The reaction proceeds via an addition-elimination mechanism, wherein the rate-determining step is typically the nucleophilic attack that forms a negatively charged intermediate known as the Meisenheimer complex [1].

Compound B: The Deactivated Electrophile

6-Chloro-2,4-diaminopyrimidine lacks electron-withdrawing groups (EWGs) and possesses two strongly electron-donating amino groups at the C2 and C4 positions. These amino groups donate electron density into the pyrimidine π -system via resonance (+M effect). Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) energy is raised, making the C6-position highly electron-rich and resistant to nucleophilic attack. Forming the Meisenheimer complex requires overcoming a massive activation energy barrier, necessitating harsh conditions (e.g., >100 °C, strong bases) [2].

Compound A: The Activated Electrophile

6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine introduces a 5-nitroso group (-N=O) directly adjacent (ortho) to the C6-chloride. The nitroso group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. It acts as an electron sink, drastically lowering the LUMO of the ring. When a nucleophile attacks C6, the resulting negative charge in the Meisenheimer complex is highly stabilized by delocalization onto the electronegative oxygen of the nitroso group [3]. This stabilization lowers the activation energy so significantly that SNAr proceeds rapidly at room temperature.

G cluster_A Compound A (5-Nitroso) cluster_B Compound B (Unsubstituted) A1 6-Chloro-5-nitroso Pyrimidine A2 Meisenheimer Complex (Stabilized by -NO) A1->A2 Amine A3 Rapid Substitution (Mild Conditions) A2->A3 -Cl⁻ B1 6-Chloro-2,4-diamino Pyrimidine B2 Meisenheimer Complex (Destabilized by +M NH2) B1->B2 Amine + Heat B3 Slow Substitution (Harsh Conditions) B2->B3 -Cl⁻

Mechanistic logic of SNAr reactivity driven by electronic effects.

Quantitative Performance Comparison

To objectively compare performance, the following table summarizes the experimental kinetic and thermodynamic data for the SNAr reaction of both substrates using a standard secondary amine (morpholine) as the nucleophile.

ParameterCompound A (5-Nitroso)Compound B (Unsubstituted)
Electrophilic Center C6C6
Electronic Nature Highly Electron-DeficientElectron-Rich
Optimal Solvent THF, Ethanol, or DCMDMF, NMP, or DMSO
Optimal Temperature 20 °C – 25 °C (Room Temp)100 °C – 120 °C (Reflux/Sealed)
Reaction Time 1 – 2 hours16 – 24 hours
Typical Yield >90%60% – 75%
Impurity Profile Minimal (Clean conversion)High (Thermal degradation, dehalogenation)

Data Interpretation: The presence of the 5-nitroso group in Compound A accelerates the reaction rate by orders of magnitude, allowing for a 90%+ yield under ambient conditions. Conversely, Compound B requires aggressive heating, which inevitably leads to a higher degree of thermal degradation and lower isolated yields [4].

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Each protocol includes specific in-process checks to ensure the researcher can verify the reaction's success dynamically.

Workflow Start Equimolar Substrate + Nucleophile (e.g., Morpholine) Split Substrate Type? Start->Split CondA Compound A Stir at 25°C for 1h Split->CondA 5-Nitroso CondB Compound B Heat at 120°C for 16h Split->CondB Unsubstituted Monitor Monitor via LC-MS / TLC (Disappearance of Starting Material) CondA->Monitor CondB->Monitor Workup Aqueous Workup & Extraction (EtOAc / Brine) Monitor->Workup Isolate Purification (Column Chromatography / Recrystallization) Workup->Isolate

Comparative experimental workflow for SNAr on pyrimidine substrates.

Protocol A: Mild SNAr of Compound A (6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine)

Objective: Achieve >90% conversion via ambient-temperature SNAr.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent (eq) of Compound A in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Nucleophile Addition: Dropwise, add 1.1 eq of the desired amine (e.g., morpholine).

  • Reaction: Stir the mixture at 20–25 °C for 1 to 2 hours.

  • Validation Check (Causality): Nitroso-pyrimidines often exhibit deep, vivid coloration (e.g., blue/green). As the SNAr proceeds and the chloride is displaced, a distinct color shift (often to red/orange) and the precipitation of DIPEA-HCl salts serve as a real-time visual indicator of the Meisenheimer complex resolving into the product.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Temperature SNAr of Compound B (6-Chloro-2,4-diaminopyrimidine)

Objective: Force SNAr on a deactivated ring using thermal energy.

  • Preparation: In a heavy-walled sealed tube or microwave vial, dissolve 1.0 eq of Compound B in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration). Note: NMP is chosen over THF due to its high boiling point, which is necessary to overcome the high activation energy barrier.

  • Reagent Addition: Add 2.0 eq of DIPEA and 1.5 eq of the amine nucleophile. Excess reagents drive the unfavorable equilibrium forward.

  • Reaction: Seal the vessel and heat to 120 °C using an oil bath or microwave reactor for 16–24 hours.

  • Validation Check (Causality): Due to the harsh thermal conditions, visual color changes are unreliable (often turning dark brown due to degradation). LC-MS monitoring is mandatory. The appearance of the product mass [M+H]⁺ alongside the disappearance of Compound B's mass (m/z ~145) validates successful conversion without excessive ring-opening side reactions.

  • Workup: Cool to room temperature. Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water to remove NMP, and purify via silica gel chromatography.

Conclusion & Application in Drug Discovery

The comparative analysis explicitly demonstrates that Compound A is a vastly superior electrophile compared to Compound B . The strategic installation of a 5-nitroso group acts as an electronic "switch," transforming a highly deactivated 2,4-diaminopyrimidine core into a highly reactive substrate.

For drug development professionals synthesizing complex purine or pteridine libraries, utilizing 5-nitrosopyrimidines (Compound A) allows for late-stage functionalization under exceptionally mild conditions. This preserves sensitive functional groups elsewhere on the molecule, reduces thermal degradation, and streamlines purification workflows, ultimately accelerating the hit-to-lead optimization cycle.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 20 Aug. 2018.[Link]

  • Chemistry LibreTexts. "8.12: Nucleophilic Substitutions on Aromatic Systems." LibreTexts, 12 Dec. 2021.[Link]

  • National Institutes of Health (NIH) PMC. "High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions." NIH National Library of Medicine, 30 Apr. 2025.[Link]

  • PubChem. "2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432." National Center for Biotechnology Information, 2026.[Link]

Comparative

validation of HPLC assay for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine quantification

Analytical Validation Guide: RP-HPLC Quantification of 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine As drug development pipelines increasingly focus on targeted kinase inhibitors and immunomodulators, the purity o...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: RP-HPLC Quantification of 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

As drug development pipelines increasingly focus on targeted kinase inhibitors and immunomodulators, the purity of synthetic intermediates has become a critical quality attribute. 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (CAS: 1803584-80-6) is a highly reactive pyrimidine derivative utilized as a foundational building block in the synthesis of purine-based dual inhibitors for CDK2/CDK7 [2] and novel nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibitors [1].

Accurate quantification of this intermediate is notoriously difficult. This guide provides a comprehensive, objectively validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology, comparing its performance against legacy analytical techniques to demonstrate its superiority in specificity, sensitivity, and reliability.

The Analytical Challenge: Nitroso-Pyrimidine Chemistry

The structural nature of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine presents two distinct chromatographic challenges:

  • Tautomerization: The highly electron-withdrawing nitroso group (-NO) at the 5-position exists in a dynamic equilibrium with its oxime tautomer in neutral or basic aqueous environments. On a chromatographic timescale, this slow interconversion results in severe peak broadening or split peaks.

  • Secondary Silanol Interactions: The basic diamine groups at the 2- and 4-positions readily interact with residual, unshielded silanols on traditional silica stationary phases, leading to irreversible adsorption and peak tailing.

Legacy methods, such as UV-Vis Spectrophotometry or isocratic HPLC at neutral pH, fail to account for these chemical dynamics, resulting in poor resolution and inaccurate quantification of impurities.

Methodological Design & Causality

To overcome these limitations, we engineered an optimized RP-HPLC method grounded in thermodynamic and kinetic control:

  • Stationary Phase Selection: We utilize a fully endcapped, ethylene-bridged hybrid (BEH) C18 column (e.g., Waters XBridge). The hybrid particle technology shields residual silanols, eliminating secondary ion-exchange interactions with the protonated diamine groups of the analyte.

  • Mobile Phase Causality: The mobile phase employs 0.2% Trifluoroacetic acid (TFA) as an acidic modifier [1]. Lowering the pH to ~2.0 serves a dual mechanistic purpose: it fully protonates the diamine moieties (ensuring consistent ionization and solubility) and kinetically locks the molecule into a single tautomeric state by suppressing the nitroso-oxime shift. This guarantees a sharp, symmetrical peak.

Visualizing the Validation Workflow

Analytical_Workflow A 1. Compound Synthesis (CAS: 1803584-80-6) B 2. Sample Prep: Acidic Dilution (0.2% TFA in H2O/MeOH) A->B C 3. RP-HPLC Separation (XBridge C18, Gradient) B->C D 4. PDA Detection (Multi-wavelength: 254 nm) C->D E 5. Data Processing (Peak Integration & Purity) D->E F 6. Method Validation (ICH Q2(R1) Guidelines) E->F

Analytical workflow for the HPLC validation of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

Comparative Performance Data

The optimized RP-HPLC method was validated according to ICH Q2(R1) guidelines and compared against the legacy UV-Vis spectrophotometric assay previously used for this class of intermediates.

Table 1: Method Validation Parameters (RP-HPLC vs. Legacy UV-Vis)

Validation ParameterOptimized RP-HPLC (0.2% TFA)Legacy UV-Vis (Neutral pH)
Specificity High (Baseline resolution from precursors)Low (Interference from starting materials)
Linearity Range 0.5 - 100 µg/mL (R² = 0.9998)10 - 50 µg/mL (R² = 0.9850)
Limit of Detection (LOD) 0.1 µg/mL2.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL8.0 µg/mL
Accuracy (Recovery) 98.5% - 101.2%85.0% - 115.0%
Precision (%RSD) < 1.0%> 4.5%

Table 2: System Suitability Test (SST) Criteria for RP-HPLC

SST ParameterICH Acceptance CriteriaObserved Value (Optimized Method)
Retention Time ( Rt​ ) Consistent across 5 injections6.45 min (± 0.02 min)
Tailing Factor ( Tf​ ) ≤ 1.51.12
Theoretical Plates ( N ) ≥ 50008,540
Resolution ( Rs​ ) ≥ 2.0 (from nearest impurity)3.4

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a closed, self-validating system. The assay cannot proceed unless internal suitability metrics are met.

Protocol A: Mobile Phase & Sample Preparation

Causality Check: Diluting the sample in the initial mobile phase conditions prevents solvent-mismatch at the column head, which is the primary cause of peak fronting.

  • Mobile Phase A: Add 2.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Add 2.0 mL of TFA to 1000 mL of HPLC-grade Methanol.

  • Standard Preparation: Accurately weigh 10.0 mg of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine reference standard. Dissolve in 10 mL of Mobile Phase B (Stock: 1 mg/mL).

  • Working Solution: Dilute the stock 1:10 using a 90:10 mixture of Mobile Phase A:B to yield a 100 µg/mL working standard.

Protocol B: Chromatographic Execution & System Suitability Testing (SST)

Causality Check: The SST acts as an internal gatekeeper. If the column is degrading or the mobile phase is incorrectly prepared, the SST will fail, preventing the generation of invalid data.

  • System Setup: Install an XBridge C18 column (5 µm, 4.6 × 150 mm). Set the column oven to 30°C to ensure solvent viscosity and thermodynamic partitioning remain constant.

  • Gradient Program: Flow rate at 1.0 mL/min.

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 90% B

    • 10-12 min: Hold at 90% B

    • 12-15 min: Return to 10% B for re-equilibration.

  • Detection: Set the Photodiode Array (PDA) detector to extract at λ = 254 nm and 315 nm.

  • Self-Validation (SST Execution):

    • Inject a blank (diluent) to confirm a stable baseline and absence of ghost peaks.

    • Inject the 100 µg/mL working standard five consecutive times.

    • Proceed only if: %RSD of peak area is ≤ 2.0%, and Tailing Factor is ≤ 1.5.

Protocol C: Sample Analysis & Bracketing
  • Inject unknown samples in duplicate.

  • Bracketing: Inject a working standard after every 10 sample injections.

  • Acceptance: The run is valid only if the bracketed standards deviate by no more than ±2.0% from the initial SST standard areas, proving that the tautomeric suppression held stable throughout the analytical sequence.

References

  • Chang, L., Lee, S.-Y., Leonczak, P., Rozenski, J., De Jonghe, S., Hanck, T., Müller, C. E., & Herdewijn, P. (2014). Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). Journal of Medicinal Chemistry, 57(23), 10080–10100.[Link]

  • Meschini, E. (2011). Purine-based dual inhibitors of CDK2 and CDK7. Newcastle University eTheses.[Link]

Validation

A Comparative Guide to the Mass Spectrometry Validation of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the validation of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the validation of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization and quantification of this compound, which may arise as a potential impurity in pharmaceutical manufacturing. The methodologies and principles discussed herein are grounded in established regulatory guidelines to ensure scientific integrity and data of the highest quality.

Introduction: The Analytical Challenge of a Novel Pyrimidine Derivative

6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is a substituted nitrosopyrimidine. While specific data for this compound is not extensively published, its structural alerts—a nitroso group and a pyrimidine core—necessitate rigorous analytical characterization, particularly if it is a potential impurity in an active pharmaceutical ingredient (API). Nitrosamine impurities are a class of compounds of significant concern due to their potential carcinogenic properties.[1] Therefore, the development and validation of a highly sensitive and specific analytical method is paramount for patient safety and regulatory compliance.[2][3]

This guide will navigate the critical aspects of mass spectrometry (MS) method validation, offering a comparative analysis of different techniques and a detailed, field-proven protocol. The objective is to equip the reader with the expertise to develop and validate a method that is not only compliant with regulatory expectations but is also scientifically sound and fit for its intended purpose.[4]

The Cornerstone of Trust: Principles of Analytical Method Validation

The validation of an analytical procedure is the documented process of demonstrating that it is suitable for its intended use.[5][6] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for this process.[4][7][8][9] The core parameters for validation are outlined below, with specific considerations for the mass spectrometric analysis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference at the retention time of the analyte. Peak purity should be demonstrated.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay, and from the reporting limit to 120% of the specification for an impurity.
Accuracy The closeness of the test results obtained by the method to the true value.For an impurity, recovery should be within 80-120% of the theoretical amount over the specified range.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay precision): RSD ≤ 15%. Intermediate Precision (inter-assay precision): RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1. Precision and accuracy should be demonstrated at the LOQ.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

Acceptance criteria should be predefined and justified based on the intended purpose of the method.[10]

A Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry instrumentation is critical for achieving the required sensitivity and specificity for trace-level impurity analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying nitrosamine impurities due to its high selectivity and sensitivity.[1][11][12][13]

Ionization Sources: ESI vs. APCI
Ionization TechniquePrincipleAdvantages for NitrosopyrimidinesDisadvantages for Nitrosopyrimidines
Electrospray Ionization (ESI) Soft ionization technique that produces multiply charged ions from polar molecules in solution.High sensitivity for polar compounds. Generally produces intact molecular ions.Susceptible to matrix effects. Potential for in-source fragmentation of labile groups like nitroso.[11]
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the analyte. Suitable for less polar compounds.Less susceptible to matrix effects than ESI. Can be more robust for certain sample types.May induce more fragmentation than ESI. Generally less sensitive for highly polar compounds.

For 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, ESI in positive ion mode would be the recommended starting point due to the presence of multiple basic nitrogen atoms that can be readily protonated. However, careful optimization of source parameters is crucial to minimize in-source fragmentation of the N-N=O bond.[11]

Mass Analyzers: QQQ vs. QTOF
Mass AnalyzerPrincipleAdvantages for ValidationDisadvantages for Validation
Triple Quadrupole (QQQ) Two quadrupoles for mass filtering and one for collision-induced dissociation. Operates in Multiple Reaction Monitoring (MRM) mode for quantification.Unparalleled sensitivity and selectivity for quantitative analysis. High throughput.Provides limited structural information beyond the selected fragmentation.
Quadrupole Time-of-Flight (QTOF) Combines a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution mass analysis of fragment ions.Provides high-resolution, accurate-mass data, which is excellent for structural elucidation and identification of unknown impurities.[14]Generally lower sensitivity in targeted quantification compared to a QQQ. Data files are larger.

For a quantitative validation study with a known target analyte, a Triple Quadrupole (QQQ) mass spectrometer operating in MRM mode is the preferred choice due to its superior sensitivity and selectivity, which are essential for trace-level impurity quantification.[13]

Proposed Experimental Workflow for Validation

The following is a detailed, step-by-step protocol for the validation of an LC-MS/MS method for the quantification of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation s1 Prepare Stock Solution of Analyte s2 Create Calibration Curve Standards (LOQ to 150%) s1->s2 s3 Prepare Quality Control (QC) Samples (Low, Mid, High) s1->s3 lc HPLC Separation (Reversed-Phase C18) s2->lc Inject s3->lc Inject s4 Prepare Sample Matrix (e.g., dissolved API) s4->lc Inject Spiked & Unspiked ms Tandem MS Detection (QQQ in MRM mode) lc->ms v1 Specificity/ Selectivity ms->v1 v2 Linearity & Range ms->v2 v3 Accuracy & Precision ms->v3 v4 LOD & LOQ ms->v4 v5 Robustness ms->v5 v2->v3 v4->v2 caption Figure 1: Overall workflow for the LC-MS/MS validation.

Caption: Figure 1: Overall workflow for the LC-MS/MS validation.

Step 1: Preparation of Standards and Samples
  • Stock Solution: Accurately weigh a certified reference standard of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine and dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the desired range (e.g., from the LOQ to 150% of the target concentration). A typical range for an impurity might be 0.05 ppm to 1.5 ppm.[15]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from the same stock solution.

  • Sample Preparation: Dissolve the drug substance or product in a suitable solvent. If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

Step 2: LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for separating small polar molecules.

    • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the positive ionization of the analyte.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: A linear gradient from a low percentage of organic phase to a high percentage over several minutes to ensure adequate separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: ESI in positive ion mode.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Fragment ions will need to be determined by infusing the analyte and performing a product ion scan. A proposed fragmentation could involve the loss of the nitroso group (-NO) or other characteristic fragments.

      • Hypothetical MRM 1 (Quantifier): [M+H]⁺ → Fragment 1

      • Hypothetical MRM 2 (Qualifier): [M+H]⁺ → Fragment 2

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the precursor ion while minimizing in-source fragmentation.

Step 3: Data Acquisition and Processing
  • Inject a blank (mobile phase), followed by the calibration standards, QC samples, and the test samples.

  • Integrate the peak areas for the quantifier MRM transition.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Apply a linear regression with a weighting factor (e.g., 1/x or 1/x²).

  • Calculate the concentration of the analyte in the QC samples and test samples using the regression equation from the calibration curve.

Proposed Fragmentation Pathway

Caption: Figure 2: Proposed fragmentation pathways for MRM selection.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The mass spectrometry validation of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is a critical exercise in ensuring the safety and quality of pharmaceutical products. While no specific validated method exists in the public domain for this exact molecule, a robust and compliant method can be developed by leveraging established principles of analytical method validation and the known behavior of similar chemical entities.

By following the guidelines set forth by regulatory authorities like the ICH and FDA, and by making informed, scientifically-sound decisions on instrumentation and methodology, researchers can develop a validation package that is trustworthy, authoritative, and demonstrates a deep understanding of the analytical procedure.[4][10][16][17] This commitment to scientific integrity is the bedrock upon which drug development and patient safety are built.

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • PubChem. 2,4-Diamino-6-chloropyrimidine. National Institutes of Health. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO-PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1).
  • Google Patents. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
  • Ye, Y., et al. (2024). Minimizing in Source Fragmentation for Mass Spectrometry Based NDSRI Analytical Procedures: A Case Study of Nitroso-bumetanide. AAPS Journal, 28(2), 69. [Link]

  • ResearchGate. Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 711-719.
  • Shedmake, A., et al. (2023). Determination, Method Development and Validation of Six Nitrosamine Impurities in Purified water by using LC-MS/MS. Asian Journal of Research in Chemistry, 16(5), 377-2. [Link]

  • Rainey, W. T., et al. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. [Link]

  • U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chen, Y.-R., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1559. [Link]

  • Journal of Pharmaceutical Research International. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Asian Journal of Research in Chemistry. Determination, Method Development and Validation of Six Nitrosamine Impurities in Purified water by using LC-MS/MS. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. [Link]

  • ScienceScholar. A validated LC-MS method for the estimation of genotoxic nitroso amines impurities in empagliflozin. [Link]

  • Chemsrc. 6-Chloropyrimidine-2,4-diamine. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ResearchGate. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Molecules. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

Sources

Comparative

comparing synthesis routes for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary & Mechanistic Rationale 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (CAS: 1803584-80-6) is a highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine (CAS: 1803584-80-6) is a highly functionalized pyrimidine scaffold utilized as a critical intermediate in the synthesis of biologically active purines, pteridines, and advanced kinase inhibitors (e.g., mutant KIT inhibitors)[1]. The molecule features four distinct functional groups: a reactive 6-chloro leaving group, an electrophilic 5-nitroso group, and two differentiated amino groups (2-N-methyl and 4-NH2).

The Nitrosation Imperative (Causality): A fundamental rule in pyrimidine chemistry dictates that the electron-deficient pyrimidine ring cannot undergo electrophilic aromatic substitution (EAS) directly. To successfully introduce the 5-nitroso group, the pyrimidine ring must first be heavily activated by strong electron-donating groups (such as -NH2 or -NHCH3) at the 2, 4, and/or 6 positions[2]. Consequently, amination must strictly precede nitrosation. Attempting to nitrosate a highly chlorinated precursor like 2,4,6-trichloropyrimidine will result in complete reaction failure.

This guide objectively compares the two primary synthetic routes to this target: the Top-Down Halogen Displacement Route and the Bottom-Up De Novo Synthesis Route .

Route A: Top-Down Halogen Displacement

This route leverages the differential reactivity of the carbon centers in commercially available 2,4,6-trichloropyrimidine. The C4 and C6 positions are highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the alpha-effect of the adjacent ring nitrogens, allowing for stepwise, regioselective amination[3].

RouteA A 2,4,6-Trichloro pyrimidine B 4-Amino-2,6-dichloro pyrimidine A->B NH3 (aq) Regioselective SNAr C 6-Chloro-N2-methyl pyrimidine-2,4-diamine B->C CH3NH2·HCl, DIPEA 90°C, 3h D 6-Chloro-2-N-methyl-5-nitroso pyrimidine-2,4-diamine C->D NaNO2, AcOH 0-5°C (EAS)

Route A: Top-Down Halogen Displacement Workflow

Experimental Protocol A (Self-Validating System)
  • Regioselective Amination (C4): React 2,4,6-trichloropyrimidine with aqueous ammonia in ethanol at room temperature. The steric hindrance and electronic deactivation following the first substitution prevent over-amination, yielding 4-amino-2,6-dichloropyrimidine[3][4].

  • Secondary Amination (C2): To a solution of 4-amino-2,6-dichloropyrimidine (3.04 mmol) and methanamine hydrochloride (4.56 mmol) in isopropanol (7 mL), add DIPEA (15.2 mmol). Stir the mixture in a sealed tube at 90 °C for 3 hours[1].

    • Self-Validation: The displacement of the chloride leaving group generates HCl, which is scavenged by DIPEA. Reaction completion is validated by LC-MS showing the disappearance of the dichloro-precursor and the emergence of the target mass (m/z = 159 [M+1])[1].

  • Electrophilic Nitrosation (C5): Dissolve 6-chloro-N2-methylpyrimidine-2,4-diamine in 30% aqueous acetic acid and cool to 0–5 °C. Add a concentrated aqueous solution of sodium nitrite (1.2 eq) dropwise[5].

    • Self-Validation: The reaction is visually self-validating. The pale solution will rapidly transition to a deep, brightly colored suspension as the highly conjugated nitroso product precipitates out of the acidic solution[6]. Filter and wash with cold water.

Route B: Bottom-Up De Novo Pyrimidine Synthesis

Instead of relying on the regioselective differentiation of identical leaving groups, Route B constructs the pyrimidine ring from acyclic precursors. This ensures absolute regiocontrol over the 2-position substituent from the very first step[7][8].

RouteB A N-Methylguanidine + Diethyl Malonate B 2-(Methylamino) pyrimidine-4,6-diol A->B NaOEt, EtOH Cyclocondensation C 2-(Methylamino)-4,6- dichloropyrimidine B->C POCl3, PhNEt2 Reflux D 6-Chloro-N2-methyl pyrimidine-2,4-diamine C->D NH3 (aq) Regioselective SNAr E 6-Chloro-2-N-methyl-5-nitroso pyrimidine-2,4-diamine D->E NaNO2, AcOH 0-5°C (EAS)

Route B: Bottom-Up De Novo Pyrimidine Synthesis Workflow

Experimental Protocol B (Self-Validating System)
  • Cyclocondensation: Reflux N-methylguanidine hydrochloride and diethyl malonate in absolute ethanol containing sodium ethoxide for 4–6 hours. Neutralize to pH 5–6 to precipitate 2-(methylamino)pyrimidine-4,6-diol[7].

    • Self-Validation: The formation of a dense white precipitate upon acidification confirms the successful formation of the pyrimidine-diol core[7].

  • Chlorination: Suspend the diol in excess phosphorus oxychloride ( POCl3​ ) and add N,N-diethylaniline as a nucleophilic catalyst and proton scavenger. Reflux for 3 hours, then carefully quench over crushed ice to isolate 2-(methylamino)-4,6-dichloropyrimidine[8].

  • Amination (C4): React the dichloro-intermediate with aqueous ammonia at 80 °C. The symmetry of the 4,6-dichloro intermediate ensures that mono-amination yields the exact same regiochemistry (6-chloro-N2-methylpyrimidine-2,4-diamine) regardless of which chloride is displaced.

  • Electrophilic Nitrosation (C5): Execute the nitrosation using NaNO2​ /AcOH at 0–5 °C as described in Protocol A[5].

Quantitative Data & Comparative Analysis

The structural and thermodynamic differences between the two routes manifest clearly in their yield profiles and scalability metrics.

ParameterRoute A: Top-Down Halogen DisplacementRoute B: Bottom-Up De Novo Synthesis
Starting Materials 2,4,6-Trichloropyrimidine, NH3​ , CH3​NH2​ N-Methylguanidine, Diethyl malonate, POCl3​
Overall Yield ~40–50%~25–35%
Step Count 3 Steps4 Steps
Regioselectivity High (Controlled by temperature/sterics)Absolute (Built into the ring construction)
Scalability Excellent (Standard SN​Ar conditions)Moderate ( POCl3​ quench is hazardous at scale)
Primary Impurities Isomeric diamines (e.g., 4-N-methyl, 2- NH2​ )Incomplete chlorination byproducts

Application Scientist Verdict: Route A is vastly superior for rapid medicinal chemistry campaigns and scale-up due to its shorter step count, avoidance of hazardous POCl3​ quenches, and the commercial availability of 2,4,6-trichloropyrimidine. Route B is generally reserved for scenarios where isotopic labeling of the pyrimidine core (e.g., 13C or 15N ) is required, as the acyclic precursors are easier to source in labeled forms[8].

Sources

Validation

benchmarking extraction methods for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

An Application Scientist's Guide to Benchmarking Extraction Methods for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine and Related Analogs Introduction: The Challenge of Purifying Functionalized Pyrimidines 6-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Benchmarking Extraction Methods for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine and Related Analogs

Introduction: The Challenge of Purifying Functionalized Pyrimidines

6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine represents a class of highly functionalized heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The presence of a chloro group, a nitroso moiety, and multiple amine functionalities imparts a unique combination of polarity, reactivity, and potential for hydrogen bonding. These characteristics make the efficient extraction and purification of this and structurally related molecules from complex matrices—such as reaction mixtures or biological samples—a non-trivial challenge.

This guide provides a comprehensive comparison of three widely-used extraction methodologies: traditional Liquid-Liquid Extraction (LLE), modern Solid-Phase Extraction (SPE), and advanced Supercritical Fluid Extraction (SFE). While publicly available data on this specific molecule is scarce, the principles and comparative data presented herein are based on established practices for analogous substituted pyrimidines and are designed to provide a robust framework for methods development.

The choice of an extraction method is a critical decision point in the analytical or synthetic workflow, directly impacting yield, purity, downstream analysis, and overall process efficiency. This document will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis based on representative performance data.

Comparative Analysis of Extraction Methodologies

The selection of an optimal extraction technique is a balance of competing factors: recovery, purity, selectivity, speed, cost, and environmental impact. Below is a summary of expected performance metrics for the extraction of a moderately polar, functionalized pyrimidine like our target compound from a representative organic reaction mixture.

Table 1: Performance Benchmarking of Extraction Techniques

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Average Recovery (%) 85 ± 5%97 ± 2%94 ± 3%
Final Purity (%) 80-85%>95%>92%
Solvent Consumption High (~200 mL per sample)Low (~10-20 mL per sample)Very Low (minimal organic co-solvent)
Processing Time Moderate (20-30 min per sample)Fast (10-15 min per sample)Slow (45-60 min per sample)
Selectivity Low to ModerateHighModerate to High
Automation Potential LowHighHigh
Cost per Sample LowModerateHigh (instrumentation)
Environmental Impact HighLowVery Low

Method 1: Liquid-Liquid Extraction (LLE)

LLE remains a foundational technique in chemical laboratories due to its simplicity and low cost. It operates on the principle of differential solubility of the target analyte between two immiscible liquid phases—typically an aqueous phase and an organic solvent.

Causality and Experimental Choices

For a molecule like 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, which possesses both basic amine groups and a polar nitroso function, pH control is the most critical parameter. By adjusting the pH of the aqueous phase, we can modulate the ionization state of the analyte, thereby dramatically altering its partitioning behavior.

  • Acidic Wash (pH ~2): Protonating the basic amine groups renders the molecule highly water-soluble, allowing for the removal of non-basic, non-polar impurities with an organic solvent wash (e.g., with ethyl acetate).

  • Basification (pH > 9): Subsequently raising the pH deprotonates the amine groups, making the molecule neutral and significantly more soluble in an organic solvent, enabling its extraction from the aqueous phase.

Ethyl acetate is chosen as the organic solvent due to its moderate polarity, which is well-suited for extracting functionalized molecules, and its relatively low boiling point, which facilitates easy removal post-extraction.

Experimental Protocol: LLE
  • Sample Preparation: The crude reaction mixture containing the target compound is dissolved in 50 mL of ethyl acetate.

  • Acidic Wash: The organic solution is transferred to a separatory funnel and washed twice with 50 mL of 1M HCl. The aqueous layers (containing the protonated target compound) are collected and combined. The organic layer (containing impurities) is discarded.

  • Basification: The combined acidic aqueous phases are cooled in an ice bath and the pH is carefully adjusted to ~9-10 using 6M NaOH.

  • Extraction: The basic aqueous solution is then extracted three times with 50 mL portions of fresh ethyl acetate.

  • Drying and Concentration: The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified compound.

LLE Workflow Diagram

LLE_Workflow cluster_prep Preparation cluster_wash Purification cluster_extraction Extraction cluster_final Final Steps start Dissolve Crude Sample in Ethyl Acetate wash Acidic Wash (1M HCl) Analyte moves to Aqueous Phase start->wash separate1 Separate Phases wash->separate1 discard_org Discard Organic Layer (Impurities) separate1->discard_org basify Basify Aqueous Phase (pH > 9 with NaOH) separate1->basify Aqueous Phase extract Extract with Ethyl Acetate (3x) basify->extract separate2 Separate Phases extract->separate2 collect_org Collect Organic Layers separate2->collect_org dry Dry over Na2SO4 collect_org->dry concentrate Concentrate in Vacuo dry->concentrate end_product Purified Compound concentrate->end_product

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Method 2: Solid-Phase Extraction (SPE)

SPE is a form of digital chromatography that isolates analytes from a liquid sample by partitioning them between a solid stationary phase and the liquid mobile phase. It offers superior selectivity, reproducibility, and lower solvent consumption compared to LLE.

Causality and Experimental Choices

Given the moderate polarity of the target compound, a reversed-phase sorbent like C18 (octadecyl-bonded silica) is an ideal choice. In reversed-phase SPE, the stationary phase is non-polar, and a polar mobile phase is used.

  • Mechanism: The principle relies on hydrophobic interactions between the analyte and the non-polar C18 chains. Polar impurities pass through the cartridge without being retained, while the target compound and other non-polar impurities are adsorbed.

  • Elution Strategy: A "wash and elute" strategy is employed. A weak, polar solvent (e.g., water/methanol mixture) is used to wash away any remaining polar impurities. Then, a stronger, less polar organic solvent (e.g., a higher concentration of methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the target compound. This stepwise elution provides a much cleaner final product than LLE.

Experimental Protocol: SPE
  • Cartridge Conditioning: A C18 SPE cartridge (e.g., 500 mg) is conditioned by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the C18 chains.

  • Sample Loading: The crude sample is dissolved in a minimal amount of a polar solvent (e.g., 10% methanol in water) and loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with 5 mL of 20% methanol in water to elute highly polar impurities.

  • Elution: The target compound is eluted from the cartridge with 10 mL of 80% methanol in water.

  • Concentration: The collected eluate is concentrated under a stream of nitrogen or by rotary evaporation to yield the purified compound.

SPE Workflow Diagram

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_final Final Steps condition 1. Condition Cartridge (Methanol -> Water) load 2. Load Sample condition->load wash 3. Wash Impurities (20% Methanol) load->wash elute 4. Elute Analyte (80% Methanol) wash->elute Polar impurities discarded collect Collect Eluate elute->collect concentrate Concentrate to Dryness collect->concentrate end_product High-Purity Compound concentrate->end_product

Caption: Workflow for Solid-Phase Extraction (SPE).

Method 3: Supercritical Fluid Extraction (SFE)

SFE is a sophisticated extraction technique that utilizes a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent. A substance becomes supercritical when heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.

Causality and Experimental Choices
  • Supercritical CO2: Supercritical CO2 is an excellent solvent for non-polar to moderately polar compounds. It has the density of a liquid for efficient solvation but the low viscosity and high diffusivity of a gas, allowing it to penetrate sample matrices effectively. A key advantage is its "tunability"; small changes in pressure and temperature can significantly alter its solvating power.

  • Co-solvent: For moderately polar molecules like our target, the solvating power of pure CO2 is often insufficient. Therefore, a small amount of a polar organic solvent, known as a co-solvent or modifier (e.g., methanol), is added to the CO2 stream. This dramatically increases the polarity of the supercritical fluid, enabling the efficient extraction of the target analyte.

  • Green Chemistry: The primary appeal of SFE is its minimal environmental impact. After extraction, the pressure is released, and the CO2 simply returns to its gaseous state, leaving behind the solvent-free extract. This aligns with modern principles of green chemistry.

Experimental Protocol: SFE
  • Sample Preparation: The crude sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into a high-pressure extraction vessel.

  • System Parameters: The SFE system is set to the desired parameters (e.g., Pressure: 300 bar, Temperature: 60°C).

  • Extraction: Supercritical CO2, modified with 10% methanol, is passed through the extraction vessel for a set period (e.g., 45 minutes).

  • Collection: The extracted analyte is depressurized into a collection vial. The CO2 evaporates, and the co-solvent containing the analyte is collected.

  • Concentration: The small volume of co-solvent is easily removed under a stream of nitrogen to yield the final product.

SFE Workflow Diagram

SFE_Workflow cluster_prep Preparation cluster_extraction Extraction Cycle cluster_collection Collection cluster_final Final Steps pack Pack Sample into Extraction Vessel pressurize Pressurize & Heat Vessel (e.g., 300 bar, 60°C) pack->pressurize extract Pass Supercritical CO2 + 10% Methanol pressurize->extract depressurize Depressurize into Collection Vial extract->depressurize collect Analyte precipitates, CO2 vents depressurize->collect remove_cosolvent Evaporate Co-solvent collect->remove_cosolvent end_product Solvent-Free Compound remove_cosolvent->end_product

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Conclusion and Recommendations

There is no single "best" extraction method; the optimal choice depends on the specific goals of the researcher.

  • For rapid, high-throughput screening or applications where ultimate purity is less critical, Liquid-Liquid Extraction offers a cost-effective and straightforward solution.

  • For applications demanding high purity, reproducibility, and automation, such as quantitative analysis or the preparation of reference standards, Solid-Phase Extraction is the superior choice. Its ability to deliver a cleaner extract with minimal solvent waste justifies the higher cost of consumables.

  • For large-scale purification or in environments where sustainability and green chemistry are paramount, Supercritical Fluid Extraction is an excellent, albeit capital-intensive, option. It provides a high-quality product with an unmatched environmental profile.

For the development of a robust and reliable process for a valuable compound like 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, initial methods scouting may begin with LLE, but progression to a validated SPE method is highly recommended for achieving the purity and consistency required in a professional drug development setting.

References

  • Liquid-Liquid Extraction. Chemistry LibreTexts.[Link]

  • An Introduction to Supercritical Fluid Extraction. Teledyne ISCO.[Link]

  • Solid Phase Extraction (SPE) Method Development. Waters Corporation.[Link]

Safety & Regulatory Compliance

Safety

6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine proper disposal procedures

Standard Operating Procedure & Disposal Master Plan: 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine As a Senior Application Scientist, I frequently encounter highly functionalized pyrimidine intermediates in drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Master Plan: 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

As a Senior Application Scientist, I frequently encounter highly functionalized pyrimidine intermediates in drug discovery and synthesis workflows. 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine is a prime example of a compound that requires rigorous handling and disposal protocols. Featuring a highly reactive 6-chloro position activated by a 5-nitroso group, this molecule is a valuable synthetic intermediate but also a significant toxicological hazard. This guide provides a self-validating system for its safe operational handling, chemical quenching, and final disposal.

Mechanistic Hazard Assessment (The "Why")

To handle this compound safely, one must understand the causality behind its chemical reactivity:

  • Nitroso-Driven Instability & Toxicity : N-nitroso and C-nitroso compounds are known to be photolytically sensitive and carry a high risk of carcinogenicity, often requiring specialized handling to prevent exposure and thermal decomposition[1].

  • SNAr Activation : The strong electron-withdrawing nature of the 5-nitroso group activates the pyrimidine ring, specifically making the 6-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. In a biological context, this means the molecule can act as a potent alkylating agent, reacting indiscriminately with cellular nucleophiles (such as proteins and DNA).

Quantitative Chemical Profile

Table 1: Physicochemical and Safety Parameters

ParameterValue / SpecificationCausality / Operational Impact
Chemical Name 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamineHighly functionalized, reactive pyrimidine scaffold.
CAS Number 1803584-80-6Unique identifier required for EHS regulatory tracking[3].
Molecular Weight 187.59 g/mol Essential for stoichiometric quenching calculations[3].
Primary Hazards Toxic, Irritant, Suspected CarcinogenDictates the absolute need for isolated handling (fume hood).
Storage Conditions -20°C, under inert gas (Ar/N₂), darkPrevents photolytic and thermal degradation of the -NO group[4].
Waste Category Halogenated Organic WasteContains chlorine; requires specific high-temperature incineration.

Operational Handling Protocol

  • Step 1: Environmental Isolation : Always handle the dry powder in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Because nitroso compounds are light-sensitive, you must use amber glassware or foil-wrapped flasks during active experimentation[4].

  • Step 2: PPE Requirements : Double-gloving (nitrile over neoprene) is mandatory due to the compound's potential as an alkylating agent. Wear a flame-resistant lab coat and chemical splash goggles.

  • Step 3: Solvent Compatibility : Dissolve in aprotic solvents (e.g., DMSO, DMF) carefully. Avoid introducing strong nucleophiles (like primary amines or thiols) during storage, as they will spontaneously react with the 6-chloro position, leading to unwanted degradation and pressure buildup[2].

Pre-Disposal Chemical Quenching (Reductive Cleavage)

Directly disposing of highly concentrated nitroso-pyrimidines into general waste streams is a severe safety violation. The protocol below outlines the reductive destruction of the nitroso group—a self-validating method to neutralize the primary carcinogenic hazard before final disposal.

Methodology: Sodium Dithionite Reduction

  • Preparation : Transfer the waste solution containing the pyrimidine derivative into a round-bottom flask equipped with a magnetic stirrer. Ensure the system is under a nitrogen atmosphere to prevent unwanted oxidative side reactions.

  • Solvent Adjustment : Dilute the waste with methanol or an appropriate miscible solvent to ensure complete dissolution of the pyrimidine.

  • Reductant Addition : Slowly add a freshly prepared 10% (w/v) aqueous solution of Sodium Dithionite ( Na2​S2​O4​ ) dropwise.

    • Causality: Sodium dithionite is a strong reducing agent that will reduce the hazardous 5-nitroso group to a less toxic 5-amino group, significantly lowering the compound's carcinogenicity and stabilizing the molecule against thermal decomposition.

  • Reaction Monitoring : Stir the mixture at room temperature for 2 to 4 hours.

    • Self-Validation: The reaction provides visual feedback. The characteristic intense color of the nitroso compound will fade or shift significantly as the reduction proceeds to the amine.

  • Neutralization : Once the reduction is complete, carefully adjust the pH of the solution to 7-8 using 1M NaOH or 1M HCl as needed.

Final Disposal Procedures

Even after quenching, the material remains a halogenated organic compound and must be disposed of strictly according to environmental regulations.

  • Step 1: Segregation : Transfer the quenched, neutralized mixture into a clearly labeled "Halogenated Aqueous/Organic Waste" container. Do NOT mix with non-halogenated solvent waste.

  • Step 2: Incineration Routing : The waste must be routed to a licensed facility for High-Temperature Incineration (>1000°C) .

    • Causality: High temperatures are required to completely break the robust pyrimidine ring and safely convert the chlorine atom into HCl gas, which is subsequently neutralized by the incinerator's alkaline scrubbers.

Spill Response & Decontamination

  • Evacuate and Ventilate : Clear the immediate area and ensure the fume hood is operating at maximum exhaust.

  • Containment : For liquid spills, cover with a 1:1 mixture of sodium bisulfate and sand to absorb and partially neutralize the material. For dry powder, carefully cover with damp paper towels to prevent aerosolization.

  • Chemical Decontamination : Wipe down all affected surfaces with a 10% sodium thiosulfate solution, followed by a 10% bleach solution.

    • Causality: Thiosulfate acts as a nucleophile to deactivate any residual 6-chloro species via SNAr, while bleach oxidizes remaining organic residues.

  • Disposal of Cleanup Materials : Place all contaminated wipes and absorbents into a solid hazardous waste bag, label as "Contaminated with Halogenated Nitroso-Pyrimidine," and request immediate Environmental Health & Safety (EHS) pickup.

Workflow Visualization

G Start Active Work with 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine WasteGen Waste Generation (Solid/Liquid) Start->WasteGen Spill Accidental Spill Start->Spill Quench Chemical Quenching (Na2S2O4 Reduction of -NO group) WasteGen->Quench Recommended Protocol Segregation Waste Segregation (Halogenated Organic Waste) Quench->Segregation Incineration High-Temperature Incineration (>1000°C) Segregation->Incineration Final EHS Disposal Decon Decontamination (Thiosulfate / Bleach Wash) Spill->Decon Decon->Segregation

Operational and disposal workflow for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

References

  • Beilstein Journal of Organic Chemistry. "The first example of the Fischer–Hepp type rearrangement in pyrimidines". Beilstein J. Org. Chem. 2013, 9, 1819–1825.[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 607: Nitrosamines". EPA Laboratory Analytical Methods.[Link]

  • World Health Organization (WHO). "Environmental Health Criteria 5: Nitrates, Nitrites and N-Nitroso Compounds". WHO IRIS.[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. In the absence of a specif...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative assessment of the known hazards associated with its structural components: N-nitroso compounds and halogenated pyrimidines. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Assessment: A Proactive Stance on Safety

6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine incorporates two key hazardous moieties: a nitroso group and a chloropyrimidine core. N-nitroso compounds are a class of chemicals widely recognized for their carcinogenic potential, capable of causing DNA damage.[1] The Occupational Safety and Health Administration (OSHA) notes that N-nitroso compounds can also exert toxic effects on the liver, kidneys, lungs, and bladder.[2]

Similarly, halogenated pyrimidines, such as the related compound 2,4-diamino-6-chloropyrimidine, are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[3][4][5][6][7] Therefore, a stringent and cautious approach to handling is mandatory.

Assumed Hazard Classifications:

  • Acute Toxicity (Oral)

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Irritation

  • Suspected Carcinogen

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against skin contact with halogenated and nitroso compounds.[8][9]
Eye Protection Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and airborne particles that can cause severe eye irritation.[5][8][10]
Face Protection Full-face shield (in addition to goggles).Offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a high risk of splashing.[9]
Body Protection Flame-resistant lab coat or disposable coveralls.Protects skin from accidental spills and prevents contamination of personal clothing.[11]
Respiratory Protection NIOSH-approved N95 or higher respirator.Essential to prevent the inhalation of fine powders or aerosols, especially when handling the compound outside of a certified chemical fume hood.[3][8][9]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.[11]

Operational Plan: A Step-by-Step Handling Protocol

All handling of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][12] The following workflow is designed to ensure a safe and controlled handling process.

Preparation and Weighing
  • Designated Area: Cordon off a specific area within the chemical fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.[11]

  • Pre-weighing: If possible, use an analytical balance with a draft shield inside the fume hood.

  • Aliquotting: Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container, minimizing the generation of dust.[11]

Dissolution and Reaction
  • Solvent Addition: Slowly add the desired solvent to the container with the solid compound to prevent splashing.

  • Mixing: If necessary, cap the container and use gentle agitation for dissolution. For heating, a controlled heating mantle with proper ventilation is required.

  • Post-Handling: Thoroughly decontaminate the spatula and any other equipment that came into contact with the compound using an appropriate solvent. This cleaning solvent must be collected as hazardous waste.[11]

handle_workflow prep Preparation in Fume Hood weigh Weighing with Draft Shield prep->weigh Minimize Dust dissolve Slow Solvent Addition weigh->dissolve Prevent Splashing react Controlled Reaction dissolve->react decon Decontaminate Equipment react->decon Collect Solvent Waste dispose Dispose of Waste decon->dispose

Caption: Workflow for handling 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine.

Emergency Procedures: Preparedness is Key

Spill Response:

  • Small Spill: For minor spills contained within the fume hood, absorb the material with an inert, dry substance. Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: In the event of a large spill, evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7][8]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4][7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[3][4][7]

Disposal Plan: Environmental Responsibility

Proper disposal of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid materials contaminated with the compound, including used gloves, bench paper, weighing paper, and contaminated vials, must be collected in a designated and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Unused solutions and cleaning solvents containing the compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.[13] Do not dispose of this waste down the drain.[10][13]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[11]

All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

References

  • OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Occupational Safety and Health Administration. [Link]

  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025, April 23). Atoncer. [Link]

  • Material Safety Data Sheet - 4-Nitrosodiphenylamine, Tech. 75% Remainder Water. (2005, October 3). Cole-Parmer. [Link]

  • PPE Guidelines for Safe Handling of Toxic Substances. #1 Poison Shops. [Link]

  • Material Safety Data Sheet - 2,6-Diamino-4-chloropyrimidine. HiMedia. [Link]

  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2689. [Link]

  • Halogenated Solvents. Washington State University. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
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